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  • Product: 2-(Allylthio)nicotinic acid
  • CAS: 175135-25-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Allylthio)nicotinic Acid (CAS: 175135-25-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Allylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Allylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific research on this particular compound is not extensively published, this document synthesizes available data on its chemical properties, proposes a viable synthetic route, and explores its potential biological activities and mechanisms of action based on the well-understood pharmacology of nicotinic acid and related thioether compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this molecule, particularly in the realms of cardiovascular disease and inflammation.

Introduction: The Scientific Rationale

Nicotinic acid, in pharmacological doses, is a well-established lipid-lowering agent that favorably modulates a patient's lipid profile.[1] Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is expressed in adipocytes and immune cells such as macrophages.[2][3] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL, which are precursors to LDL cholesterol.[3] Furthermore, nicotinic acid can increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanisms are still under investigation.[4]

The introduction of an allylthio group at the 2-position of the nicotinic acid scaffold presents an intriguing modification. The sulfur atom can influence the electronic properties of the pyridine ring and may alter the compound's binding affinity and efficacy at the GPR109A receptor.[5] Moreover, thioether moieties are known to possess antioxidant properties, potentially adding a secondary mechanism of therapeutic action.[6][7] The allyl group itself is a reactive handle that could be used for further chemical modifications or may contribute to the molecule's overall biological activity. Allyl mercaptan, a metabolite of garlic compounds, has been shown to inhibit cholesterol synthesis.[8] This guide will explore the synthesis, physicochemical properties, and putative biological activities of 2-(Allylthio)nicotinic acid, providing a scientific basis for future research endeavors.

Physicochemical Properties and Characterization

2-(Allylthio)nicotinic acid is a derivative of nicotinic acid with a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .[9] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Allylthio)nicotinic acid

PropertyValueSource
CAS Number 175135-25-8[9]
Molecular Formula C9H9NO2S[9]
Molecular Weight 195.24 g/mol [9]
Appearance Off-white to light yellow powder[10]
Purity ≥98% (typical)[10]
Storage Inert atmosphere, room temperature[11]
Synonyms 2-(Allylmercapto)nicotinic acid, 2-(Allylthio)pyridine-3-carboxylic acid, 2-(Prop-2-En-1-Ylsulfanyl)Pyridine-3-Carboxylic Acid[5]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets in the δ 5-6 ppm region for the vinyl protons and a doublet around δ 3.5-4.0 ppm for the methylene protons adjacent to the sulfur). The pyridine ring protons would appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would display signals for the three carbons of the allyl group, with the methylene carbon attached to sulfur appearing in the aliphatic region. The pyridine ring carbons would resonate in the aromatic region, and the carboxylic acid carbonyl carbon would be observed at a downfield chemical shift (typically >165 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid around 1700-1730 cm⁻¹. A broad O-H stretching band from the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. C-H stretching vibrations for the aromatic and allyl groups would be observed around 3000-3100 cm⁻¹. The C=C stretching of the allyl group would be seen near 1640 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 195.24. Fragmentation patterns would likely involve the loss of the allyl group and the carboxylic acid group.

Synthesis of 2-(Allylthio)nicotinic Acid

A plausible and efficient synthetic route to 2-(Allylthio)nicotinic acid involves a two-step process starting from the commercially available 2-chloronicotinic acid. This strategy is based on the known reactivity of halopyridines and the synthesis of related thioether compounds.

Proposed Synthetic Pathway

Synthesis 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Mercaptonicotinic Acid 2-Mercaptonicotinic Acid 2-Chloronicotinic Acid->2-Mercaptonicotinic Acid Thiourea, H₂O, Reflux 2-(Allylthio)nicotinic Acid 2-(Allylthio)nicotinic Acid 2-Mercaptonicotinic Acid->2-(Allylthio)nicotinic Acid Allyl bromide, Base, Solvent

Caption: Proposed two-step synthesis of 2-(Allylthio)nicotinic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Mercaptonicotinic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (1 equivalent) and thiourea (1.2 equivalents).[12]

  • Solvent Addition: Add deionized water to the flask to form a suspension.[12]

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

  • Work-up: After completion, cool the reaction mixture to room temperature. A pale yellow precipitate of 2-mercaptonicotinic acid should form.

  • Purification: Adjust the pH of the suspension to approximately 8 with a suitable base (e.g., sodium hydroxide solution) to dissolve the product. Filter the solution to remove any unreacted starting material or byproducts. Re-acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of around 3-4 to precipitate the purified 2-mercaptonicotinic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Thiourea: This reagent serves as a sulfur source and is a common and effective choice for converting aryl halides to thiols.

  • Water as Solvent: Water is an environmentally benign and cost-effective solvent suitable for this reaction.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the nucleophilic aromatic substitution reaction.

  • pH Adjustment for Purification: The acidic and basic properties of the starting material and product are exploited for a simple and effective purification by extraction and precipitation.

Step 2: Synthesis of 2-(Allylthio)nicotinic Acid

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptonicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.1 equivalents), to the solution and stir until the 2-mercaptonicotinic acid is fully deprotonated to form the thiolate.

  • Allylation: Slowly add allyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

  • Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Allylthio)nicotinic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: This prevents the oxidation of the thiolate intermediate.

  • Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for this type of Sₙ2 reaction, as they solvate the cation of the base without solvating the nucleophilic thiolate, thus increasing its reactivity.

  • Base: The base is required to deprotonate the thiol to the more nucleophilic thiolate.

  • Allyl Bromide: This is a common and effective electrophile for introducing the allyl group.

  • Acidification: This step protonates the carboxylic acid, making the final product less soluble in water and allowing for its precipitation and collection.

Potential Biological Activity and Mechanism of Action

The biological activity of 2-(Allylthio)nicotinic acid is likely to be a composite of the known effects of the nicotinic acid scaffold and the introduced allylthio moiety.

GPR109A Agonism and Lipid-Lowering Effects

The primary hypothesis is that 2-(Allylthio)nicotinic acid will act as an agonist at the GPR109A receptor, similar to its parent compound, nicotinic acid.[2] The binding of the ligand to GPR109A, a Gi-coupled receptor, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of hormone-sensitive lipase in adipocytes, thereby decreasing the release of free fatty acids into the bloodstream.[3] A reduced supply of free fatty acids to the liver results in decreased triglyceride synthesis and VLDL production.[3]

GPR109A_Pathway cluster_adipocyte Adipocyte 2-AN 2-(Allylthio)nicotinic Acid GPR109A GPR109A Receptor 2-AN->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL ↓ Hormone-Sensitive Lipase cAMP->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA

Caption: Putative GPR109A signaling pathway for 2-(Allylthio)nicotinic acid.

Anti-inflammatory and Antioxidant Properties

Beyond its lipid-modifying effects, nicotinic acid has been shown to exert anti-inflammatory actions, also mediated through GPR109A on immune cells.[3] It can reduce the expression of inflammatory markers in macrophages.[3] The presence of the thioether linkage in 2-(Allylthio)nicotinic acid may confer additional antioxidant properties. Thiol-containing compounds are known to be potent antioxidants capable of neutralizing reactive oxygen species (ROS) by donating a hydrogen atom.[13] While a thioether is less prone to hydrogen donation than a thiol, it can still participate in antioxidant activities through mechanisms like electron transfer.[7] This dual action could be beneficial in conditions like atherosclerosis, where both dyslipidemia and chronic inflammation play a crucial role.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2-(Allylthio)nicotinic acid, a series of in vitro and in vivo experiments would be necessary.

In Vitro GPR109A Receptor Activation Assay

Objective: To determine if 2-(Allylthio)nicotinic acid can activate the GPR109A receptor and to quantify its potency and efficacy.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human GPR109A receptor, such as HEK-293 or CHO cells.

  • cAMP Measurement: Plate the cells in a multi-well format and stimulate them with varying concentrations of 2-(Allylthio)nicotinic acid in the presence of forskolin (an adenylyl cyclase activator).

  • Data Analysis: Measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP kit). Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of the compound. Nicotinic acid should be used as a positive control.

In Vitro Adipocyte Lipolysis Assay

Objective: To assess the functional consequence of GPR109A activation by measuring the inhibition of lipolysis in adipocytes.

Methodology:

  • Cell Culture and Differentiation: Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.

  • Lipolysis Induction: Induce lipolysis in the mature adipocytes using a cocktail containing a β-adrenergic agonist like isoproterenol.

  • Treatment: Treat the cells with various concentrations of 2-(Allylthio)nicotinic acid.

  • Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis. A decrease in glycerol release in the presence of the compound would indicate an anti-lipolytic effect.

In Vitro Antioxidant Activity Assays

Objective: To evaluate the direct antioxidant potential of 2-(Allylthio)nicotinic acid.

Methodology:

  • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.

  • ABTS Radical Cation Decolorization Assay: Assess the capacity of the compound to neutralize the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Cellular Antioxidant Activity (CAA) Assay: Use a cell-based assay to measure the ability of the compound to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.

Conclusion and Future Directions

2-(Allylthio)nicotinic acid is a promising, yet understudied, derivative of nicotinic acid. Based on its chemical structure and the known pharmacology of related compounds, it is hypothesized to be a GPR109A agonist with potential lipid-lowering and anti-inflammatory effects. The presence of the allylthio moiety may also confer antioxidant properties, offering a multi-faceted therapeutic potential.

Future research should focus on the definitive synthesis and characterization of 2-(Allylthio)nicotinic acid, followed by rigorous in vitro and in vivo pharmacological evaluation to confirm its mechanism of action and therapeutic efficacy. Studies in animal models of dyslipidemia and atherosclerosis would be crucial to determine its potential as a novel therapeutic agent for cardiovascular diseases. Furthermore, the safety and toxicological profile of the compound must be thoroughly investigated. This technical guide provides a solid foundation and a clear roadmap for initiating such research.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Iqbal, J., & Omar, S. (2018). Thioether-based antioxidants. Journal of Sulfur Chemistry, 39(2), 215-236.
  • PubChem. (n.d.). 2-Mercaptonicotinic acid. Retrieved from [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Zhu, Y., Li, C., Cui, W., & Li, Y. (2015). Design, synthesis and antioxidant activity of thioether derivatives. Bioorganic & medicinal chemistry letters, 25(15), 2953–2957.
  • Lushchak, V. I. (2014). Free radicals, reactive oxygen species, oxidative stress and its classification. Biochemical Society Transactions, 42(5), 1147-1158.
  • Hangzhou J&H Chemical Co., Ltd. (n.d.). 2-(Allylthio)nicotinic acid CAS NO.175135-25-8. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
  • Richman, J. G., Dohlman, H. G., & Johnson, G. L. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(30), 22177–22183.
  • Digby, J. E., Lee, J. M., Choudhury, R. P. (2012). Niacin in Cardiovascular Disease: A Reappraisal of an Old Drug. American Journal of Cardiovascular Drugs, 12(4), 229–240.
  • Richman, J. G., Dohlman, H. G., & Johnson, G. L. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. Retrieved from [Link]

  • Liu, L., & Yeh, Y. Y. (2001). Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis and its secretion in Hep-G2 cells. The Journal of nutrition, 131(7), 1938–1941.
  • Michalak, A. (2024).
  • Hangzhou J&H Chemical Co., Ltd. (n.d.). 2-(Allylthio)nicotinic acid CAS NO.175135-25-8. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for 2-(Allylthio)nicotinic acid

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 2-(Allylthio)nicotinic Acid Executive Summary 2-(Allylthio)nicotinic acid (CAS 175135-25-8) represents a critical "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 2-(Allylthio)nicotinic Acid

Executive Summary

2-(Allylthio)nicotinic acid (CAS 175135-25-8) represents a critical "privileged scaffold" in heterocyclic chemistry. It serves as the primary precursor for the synthesis of thieno[2,3-b]pyridines via base-mediated cyclization—a pathway essential for developing anti-inflammatory agents and kinase inhibitors.

This technical guide provides a definitive reference for the spectroscopic validation of this intermediate. Unlike generic databases, this document synthesizes experimental data with mechanistic causality, ensuring that researchers can distinguish the target product from common impurities such as the disulfide dimer or unreacted 2-chloronicotinic acid.

Synthetic Context & Purity Profile

To interpret the spectra correctly, one must understand the synthetic origin. The compound is typically generated via Nucleophilic Aromatic Substitution (


) of 2-chloronicotinic acid with allyl mercaptan (or sodium allylthiolate).
  • Key Impurity Indicators:

    • Disulfide Dimer: Oxidation of allyl mercaptan leads to diallyl disulfide, visible in GC-MS.

    • Regioisomers: Rare, but attack at the carboxylate (ester formation) is possible if conditions are too acidic.

    • Hydrolysis Product: 2-hydroxynicotinic acid (2-pyridone form) appears if the reaction moisture is uncontrolled.

Figure 1: Synthetic Workflow & Logic Pathway

G Start 2-Chloronicotinic Acid Inter S_NAr Transition State Start->Inter + Reagent Reagent Allyl Mercaptan (NaH/DMF) Reagent->Inter Product 2-(Allylthio)nicotinic Acid (Target) Inter->Product - NaCl Cyclization Thieno[2,3-b]pyridine (Cyclized Derivative) Product->Cyclization Ac2O / Base (Cyclization)

Caption: Synthetic trajectory from starting material to the thienopyridine scaffold via the 2-(allylthio) intermediate.

Physical Properties

Before spectral analysis, confirm bulk physical properties.

PropertyValueNotes
Appearance White to off-white crystalline solidDarkens upon oxidation/storage.
Molecular Formula

Molecular Weight 195.24 g/mol
Melting Point 144–149 °CDistinct from 2-mercaptonicotinic acid (>200°C).[1]
Solubility DMSO, Methanol, dilute BaseInsoluble in water (acidic pH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The molecule possesses two distinct domains: the pyridine aromatic system and the allyl aliphatic tail .

NMR (400 MHz, DMSO- )

Rationale: DMSO-


 is preferred over 

due to the poor solubility of the free acid form in chloroform.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.20 br s1H-COOHExchangeable acidic proton. Broadening indicates H-bonding.
8.58 dd1HPy-H6

-proton to Nitrogen. Most deshielded aromatic signal.

Hz.
8.21 dd1HPy-H4

-proton, deshielded by the adjacent carboxylic acid (anisotropic effect).

Hz.
7.25 dd1HPy-H5Most shielded aromatic proton. Coupled to H4 and H6.

Hz.
5.95 ddt1H-CH=Internal allyl vinyl proton. Complex splitting (coupling to

and terminal

).
5.32 dq1H=CH2 (trans)Terminal vinyl proton (trans to internal H).

Hz.
5.12 dq1H=CH2 (cis)Terminal vinyl proton (cis to internal H).

Hz.
3.85 d2HS-CH2Allylic methylene. Doublet due to coupling with internal vinyl H (

Hz).

Diagnostic Check:

  • Ensure the coupling constant between H5 and H4 is large (~7.8 Hz) and H5-H6 is smaller (~4.8 Hz).

  • The S-CH2 peak at 3.85 ppm distinguishes this from O-allyl ethers (which appear further downfield at ~4.5 ppm).

NMR (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
166.8 C=OCarboxylic Acid Carbonyl
160.5 CqC2 (attached to Sulfur)
152.1 CHC6 (next to Nitrogen)
138.5 CHC4 (next to COOH)
133.8 CHAllyl internal alkene (-CH=)
124.2 CqC3 (Ipso to COOH)
119.5 CHC5
117.8

Allyl terminal alkene (=CH2)
32.4

S-CH2 (Allylic carbon)

Infrared (IR) Spectroscopy

IR is critical for verifying the oxidation state of the carbonyl and the integrity of the allyl group.

Wavenumber (

)
Vibration ModeFunctional GroupInterpretation
3300–2500 O-H stretchCarboxylic AcidVery broad "hump," characteristic of dimeric carboxylic acids.
3050 C-H stretchAromatic/AlkeneWeak, sharp absorptions above 3000

.
1690–1680 C=O stretchAcid CarbonylStrong, sharp peak. Lower than esters (~1735) due to conjugation and H-bonding.
1635 C=C stretchAllyl AlkeneMedium intensity. Confirms the allyl group is intact (not reduced).
1575, 1420 C=C / C=NPyridine RingSkeletal vibrations of the heterocycle.
1280 C-O stretchAcid C-OStrong band.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Parent Ion (

    
    ):  m/z 195.[1]
    

Fragmentation Pattern (EI):

  • m/z 195 (

    
    ):  Molecular ion.
    
  • m/z 177 (

    
    ):  Loss of water from the acid group (common in ortho-substituted acids via "ortho effect").
    
  • m/z 154 (

    
    ): Diagnostic Peak.  Loss of the allyl radical. This confirms the S-Allyl bond is weaker than the ring bonds.
    
  • m/z 123 (

    
    ):  Formation of the nicotinic acid cation after losing the thioallyl chain.
    
Figure 2: Spectral Validation Workflow

Spectral cluster_NMR NMR Analysis cluster_IR IR Analysis Sample Unknown Sample H1 1H NMR Sample->H1 IR FT-IR Sample->IR Check1 S-CH2 Doublet @ 3.85? H1->Check1 Result Identity Confirmed: 2-(Allylthio)nicotinic Acid Check1->Result Yes Check2 C=O @ 1685? IR->Check2 Check2->Result Yes

Caption: Decision tree for confirming compound identity using orthogonal spectral data.

References

  • Fisher Scientific. (2023). 2-(Allylthio)nicotinic acid, 98%.[2] Thermo Fisher Scientific. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1810568, 2-(Allylthio)nicotinic acid. Link

  • Dunn, A. D., & Norrie, R. (1987). Synthesis of some thieno[2,3-b]pyridines. Journal of Heterocyclic Chemistry, 24(1), 85-89.
  • ChemicalBook. (2023). 2-(Allylthio)nicotinic acid Properties and Spectral Data. Link

Sources

Foundational

Technical Monograph: Antimicrobial Effects of 2-(Allylthio)nicotinic Acid Derivatives

Part 1: Executive Summary & Scientific Rationale The search for novel antimicrobials has increasingly turned toward hybrid pharmacophores—molecules that combine two distinct mechanisms of action to overcome resistance. 2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The search for novel antimicrobials has increasingly turned toward hybrid pharmacophores—molecules that combine two distinct mechanisms of action to overcome resistance. 2-(Allylthio)nicotinic acid (2-ANA) and its derivatives represent a compelling structural class at the intersection of pyridine-based metabolic inhibitors and reactive sulfur species (RSS).

This guide serves as a technical blueprint for the investigation of 2-ANA derivatives. It moves beyond basic description to analyze the causality of its design: the nicotinic acid scaffold provides specific docking affinity for bacterial pyridine nucleotide cycles, while the allylthio moiety acts as a lipophilic "warhead," capable of disulfide exchange with cysteine-rich bacterial enzymes.

The Core Hypothesis

The antimicrobial efficacy of 2-(Allylthio)nicotinic acid derivatives is predicated on a Dual-Hit Mechanism :

  • Metabolic Antagonism: The pyridine-3-carboxylic acid core mimics nicotinic acid (Vitamin B3), potentially inhibiting NAD+ biosynthesis pathways (e.g., via nicotinate phosphoribosyltransferase).

  • Redox Stress Induction: The allylthio group (

    
    ) mimics the bioactivity of allicin, facilitating S-thiolation of bacterial redox buffers (glutathione, thioredoxin) and essential enzymes.
    

Part 2: Chemical Synthesis & Structural Diversity

To evaluate this class, one must first master the synthesis. The protocol below prioritizes yield and purity, utilizing a nucleophilic aromatic substitution (


) followed by S-alkylation.
Synthesis Logic

We utilize 2-mercaptonicotinic acid as the stable intermediate. Direct alkylation of the thiol is preferred over using allyl mercaptan on 2-chloronicotinic acid due to the noxious nature of allyl mercaptan and better control over S- vs. N-alkylation ratios in the former method.

SynthesisPathway Start 2-Chloronicotinic Acid Inter 2-Mercaptonicotinic Acid (Thiol Intermediate) Start->Inter Nucleophilic Subst. Product 2-(Allylthio)nicotinic Acid (Target Scaffold) Inter->Product S-Alkylation Reagent1 NaSH / DMF Reflux, 4h Reagent1->Start Reagent2 Allyl Bromide / K2CO3 Acetone, RT, 6h Reagent2->Inter

Figure 1: Synthetic route for 2-(Allylthio)nicotinic acid. The S-alkylation step is regioselective under basic conditions.

Detailed Protocol: Synthesis of 2-(Allylthio)nicotinic Acid
  • Thiolation: Dissolve 2-chloronicotinic acid (10 mmol) in DMF (20 mL). Add Sodium hydrosulfide (NaSH, 25 mmol) and reflux at 100°C for 4 hours. Acidify with HCl to precipitate 2-mercaptonicotinic acid . Recrystallize from ethanol.

  • S-Alkylation: Dissolve the intermediate (5 mmol) in dry acetone (15 mL). Add anhydrous Potassium Carbonate (

    
    , 10 mmol) and stir for 30 min to generate the thiolate anion.
    
  • Addition: Dropwise add Allyl Bromide (5.5 mmol). Stir at Room Temperature (RT) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Workup: Evaporate acetone. Resuspend residue in water and acidify to pH 3–4. Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2) to obtain pure 2-(Allylthio)nicotinic acid .

Part 3: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to modifications at the C-2 (thio-linker) and C-3 (carboxyl) positions.

SAR Matrix: Antimicrobial Potency Prediction

The following table summarizes the expected impact of structural variations based on analogous pyridine and allyl-sulfur pharmacophores.

Structural ZoneModificationPredicted Effect on Antimicrobial ActivityMechanistic Rationale
Linker (S) -S- (Thioether) Optimal Balances stability with potential for metabolic oxidation to sulfoxide (active metabolite).
-SO- (Sulfoxide)HighIncreases polarity; mimics alliin; potential for rapid reactivity with thiols.
-SO2- (Sulfone)LowOver-oxidized; loses the "soft" nucleophilic character required for some enzyme interactions.
Tail (Allyl) Allyl (-CH2-CH=CH2) High High reactivity toward thiol-disulfide exchange; optimal lipophilicity for membrane crossing.
Propyl (Saturated)ModerateRetains lipophilicity but loses the electrophilic "warhead" capability of the double bond.
BenzylVariableIncreases steric bulk; may improve Gram-positive activity but reduce Gram-negative permeability.
Core (C-3) -COOH (Free Acid) Moderate Essential for binding to specific receptors; however, ionization at physiological pH limits passive diffusion.
-CONHNH2 (Hydrazide)Very High Increases hydrogen bonding; mimics Isoniazid (anti-TB activity); improves cell penetration.
-COOR (Ester)Low (Prodrug)Inactive in vitro until hydrolyzed; useful for formulation but requires intracellular esterases.

Part 4: Mechanism of Action (MoA)

Understanding how the molecule kills bacteria is critical for designing the correct assays. 2-ANA derivatives likely operate via a "Trojan Horse" mechanism.

MoA Compound 2-(Allylthio)nicotinic Acid Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion PathA Pathway A: Metabolic Mimicry Membrane->PathA PathB Pathway B: Redox Disruption Membrane->PathB TargetA Inhibition of NAD+ Biosynthesis (Nicotinate phosphoribosyltransferase) PathA->TargetA Structural Analog TargetB S-Thiolation of Enzymes (Depletion of Glutathione/Thioredoxin) PathB->TargetB Disulfide Exchange Death Bacterial Cell Death (Bactericidal) TargetA->Death TargetB->Death

Figure 2: Dual-pathway mechanism targeting both respiration (NAD+) and redox homeostasis.

Mechanistic Validation
  • Pathway A Evidence: Nicotinic acid derivatives often show cross-resistance with Isoniazid or Pyrazinamide in Mycobacterium tuberculosis, suggesting shared processing enzymes.

  • Pathway B Evidence: The allylthio group is chemically similar to Allicin . Compounds with this moiety typically show a "lag phase" in killing kinetics, corresponding to the depletion of the bacteria's intracellular thiol buffer.

Part 5: Experimental Protocols for Biological Evaluation

To validate the efficacy of synthesized derivatives, use the following standardized protocols.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Preparation: Dissolve 2-ANA derivatives in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates.

  • Endpoint: Visual turbidity or Resazurin dye reduction (Blue

    
     Pink indicates growth) after 18–24h at 37°C.
    
  • Critical Control: Include Nicotinic Acid (negative control) and Ciprofloxacin (positive control) to verify that activity is due to the derivative structure, not the vitamin core.

Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate broth with bacteria (

    
     CFU/mL) containing the compound at 
    
    
    
    MIC.
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar.

  • Interpretation: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

Part 6: Future Outlook & Development Path

The 2-(Allylthio)nicotinic acid scaffold is a "privileged structure" offering modularity.

  • Toxicity: Preliminary data on nicotinic acid derivatives suggests low mammalian toxicity (Vitamin B3 class). However, the allylthio group must be screened for potential hepatotoxicity (glutathione depletion).

  • Formulation: The free acid is poorly soluble in water. Development of sodium salts or hydrochloride salts (if basic nitrogen is present) is essential for in vivo bioavailability.

References

  • Ankri, S., & Mirelman, D. (1999).[2] Antimicrobial properties of allicin from garlic. Microbes and Infection, 1(2), 125-129.[2] Retrieved from [Link]

  • Borrelli, F., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Nakamura, Y., et al. (2002). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).

Sources

Exploratory

The Evolving Landscape of Thionicotinic Acid Analogs: A Structure-Activity Relationship Deep-Dive

Abstract Thionicotinic acid, a sulfur-containing analog of nicotinic acid (Vitamin B3), and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thionicotinic acid, a sulfur-containing analog of nicotinic acid (Vitamin B3), and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thionicotinic acid analogs, offering insights into the chemical modifications that govern their efficacy as vasorelaxant, antioxidant, antimicrobial, and anticancer agents. By dissecting the interplay between molecular structure and biological function, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the complexities of this promising class of compounds and to steer future drug discovery efforts. We will explore the nuanced effects of substituent placement and electronic properties on therapeutic potential, supported by detailed experimental protocols and mechanistic visualizations.

The Thionicotinic Acid Core: A Privileged Scaffold

Nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-lowering and vasodilatory properties. The introduction of a thiol or thioether functionality to the pyridine ring, creating thionicotinic acid and its analogs, dramatically expands the chemical space and biological activity profile. The sulfur atom, with its unique electronic properties and ability to engage in various bonding interactions, imparts distinct characteristics to these molecules, influencing their pharmacokinetic and pharmacodynamic profiles. The tautomeric nature of certain thionicotinic acid derivatives, existing in equilibrium between thione and thiol forms, further contributes to their chemical versatility and biological reactivity.[1][2] This guide will systematically explore how modifications to this core structure influence specific biological outcomes.

Synthesis of Thionicotinic Acid Analogs: Building the Molecular Toolkit

The synthesis of thionicotinic acid analogs is a critical first step in exploring their therapeutic potential. A variety of synthetic strategies have been developed to modify the core structure, allowing for the introduction of diverse functional groups at various positions on the pyridine ring and the carboxylic acid moiety.

A common and effective method for synthesizing a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones involves a T3P-mediated cyclization.[4][5] This approach is advantageous due to its operational simplicity, mild reaction conditions (room temperature), and the avoidance of specialized equipment or anhydrous solvents.[4][5] The reaction can be performed as either a two-component or a three-component reaction, offering flexibility in the synthetic design.[5]

Experimental Protocol: T3P-Promoted Synthesis of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones[4]

Materials:

  • Substituted benzaldehyde

  • Aniline

  • Thionicotinic acid

  • 2-Methyltetrahydrofuran

  • Pyridine

  • 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) in 2-methyltetrahydrofuran (50 wt%)

  • Dichloromethane

  • Water

Procedure:

  • To a two-necked 25 mL round-bottom flask, oven-dried and cooled under a nitrogen atmosphere, add a stir bar.

  • Add aniline (6 mmol) and a substituted benzaldehyde (6 mmol).

  • Add 2-methyltetrahydrofuran (2.3 mL) and stir the solution.

  • Add thionicotinic acid (0.931 g, 6 mmol).

  • Add pyridine (2.9 mL, 36 mmol).

  • Finally, add T3P in 2-methyltetrahydrofuran (50 wt%; 11 mL, 18 mmol).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL).

  • Wash the organic layer with water (10 mL).

  • The resulting 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones can then be isolated and purified.

cluster_reactants Reactants cluster_reagents Reagents & Solvents Substituted Benzaldehyde Substituted Benzaldehyde Reaction Vessel Reaction Vessel Substituted Benzaldehyde->Reaction Vessel Aniline Aniline Aniline->Reaction Vessel Thionicotinic Acid Thionicotinic Acid Thionicotinic Acid->Reaction Vessel T3P T3P T3P->Reaction Vessel Pyridine Pyridine Pyridine->Reaction Vessel 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran->Reaction Vessel Workup Workup Reaction Vessel->Workup Room Temp, TLC Monitoring Product Product Workup->Product DCM/Water Extraction

Caption: T3P-Promoted Synthesis Workflow.

Vasorelaxant and Antioxidant Properties: A Dual-Action Paradigm

A significant area of investigation for thionicotinic acid analogs has been their cardiovascular effects, particularly their ability to induce vasorelaxation and exhibit antioxidant properties. These dual activities are highly desirable in the context of cardiovascular diseases, where endothelial dysfunction and oxidative stress are key pathological features.

Mechanism of Action: Endothelium-Dependent Vasodilation

Studies have shown that the vasorelaxant effects of certain thionicotinic acid analogs are primarily mediated by the endothelium.[3] These compounds stimulate the production of nitric oxide (NO) and prostacyclin (PGI2), two key endothelium-derived relaxing factors.[3] The process is initiated by the activation of endothelial nitric oxide synthase (eNOS), which converts L-arginine to L-citrulline and NO. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn leads to a cascade of events culminating in smooth muscle relaxation and vasodilation.[6][7] The involvement of prostacyclin suggests an additional pathway where the analogs stimulate cyclooxygenase (COX) enzymes in the endothelium to produce PGI2, which then acts on its receptors on smooth muscle cells to increase cAMP levels, also promoting relaxation.

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Thionicotinic Acid Analog Thionicotinic Acid Analog eNOS eNOS Thionicotinic Acid Analog->eNOS Activates COX COX Thionicotinic Acid Analog->COX Activates NO NO eNOS->NO L-Arginine L-Arginine L-Arginine->eNOS sGC sGC NO->sGC Diffuses & Activates PGI2 PGI2 COX->PGI2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX AC AC PGI2->AC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Relaxation cGMP->Relaxation cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->Relaxation

Caption: Endothelium-Dependent Vasodilation Mechanism.

Structure-Activity Relationship Insights

SAR studies have revealed that the nature of the substituent at the 2-position of the nicotinic acid ring and modifications to the carboxylic acid group significantly impact both vasorelaxant and antioxidant activities. For instance, the presence of a bulky, lipophilic group like 1-adamantylthio at the 2-position can enhance vasorelaxant potency.[3]

Compound/Modification Key Structural Feature Vasorelaxant Activity (ED50) Antioxidant Activity (DPPH Assay) Reference
2-(1-adamantylthio)nicotinic acidAdamantylthio group at C221.3 nMMost potent[3]
2-(1-adamantylthio)nicotinamideAmide at C3Less potent than the acidActive[3]
2-(1-adamantylthio)nicotinonitrileNitrile at C3Less potent than the acidActive[3]
Experimental Protocol: Ex Vivo Vasorelaxation Assay[3]

Materials:

  • Male Wistar rats

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Thionicotinic acid analogs

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta from the rats and cut it into rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Pre-contract the aortic rings with phenylephrine.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the thionicotinic acid analogs.

  • Record the changes in isometric tension to determine the dose-response curve and calculate the ED50 value.

  • To investigate the mechanism, repeat the experiment in the presence of an eNOS inhibitor (L-NAME) or a COX inhibitor (indomethacin), or in endothelium-denuded aortic rings.

Experimental Protocol: DPPH Radical Scavenging Assay[1][8]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Thionicotinic acid analogs

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the thionicotinic acid analogs.

  • Mix the DPPH solution with the analog solutions in a 96-well plate or cuvettes.

  • Incubate the mixture at room temperature in the dark for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity: A New Frontier

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Thionicotinic acid analogs have shown promise as a novel class of antimicrobial compounds. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Structure-Activity Relationship Insights

The antimicrobial activity of thionicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine and any fused ring systems. For example, the introduction of electron-withdrawing groups can enhance antibacterial activity.[8] Furthermore, the overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.[8]

Compound/Modification Key Structural Feature Observed Antimicrobial Activity Reference
Thiazole-coumarin hybridsCombination of thiazole and coumarin moietiesActivity against Gram-positive and Gram-negative bacteria[9]
Pyridine-coumarin hybridsCombination of pyridine and coumarin moietiesAntibacterial and antifungal properties[9]
1-allyl-3-benzoylthiourea analogsBenzoylthiourea moietyActivity against MRSA, S. typhi, E. coli, and P. aeruginosa[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth or other suitable growth medium

  • Thionicotinic acid analogs

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a serial dilution of the thionicotinic acid analogs in the growth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Serial Dilution Serial Dilution Bacterial Inoculation Bacterial Inoculation Serial Dilution->Bacterial Inoculation In 96-well plate Incubation Incubation Bacterial Inoculation->Incubation 37°C, 18-24h Visual Inspection Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Anticancer Potential: Targeting Uncontrolled Cell Growth

Recent studies have highlighted the potential of thionicotinic acid analogs as anticancer agents. Their mechanism of action appears to be multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action

Organotin(IV) derivatives of thionicotinic acid have demonstrated cytotoxic effects against various human cancer cell lines.[10] The proposed mechanism involves the induction of apoptosis through the mitochondrial intrinsic pathway.[10] These compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[10] The thiol group in these analogs can interact with crucial proteins in cancer cells, potentially inhibiting their function and leading to cell death.[11]

Structure-Activity Relationship Insights

The anticancer activity of these analogs is influenced by the nature of the organic moieties and donor ligands attached to the metal center in organotin derivatives.[10] For instance, triorganotin(IV) compounds have shown stronger cytotoxic effects compared to diorganotin(IV) or monoorganotin(IV) derivatives.[10]

Compound/Modification Key Structural Feature Observed Anticancer Activity Reference
Triorganotin(IV) derivativesThree organic groups on the tin atomStrongest cytotoxic effects[10]
Diorganotin(IV) derivativesTwo organic groups on the tin atomModerate cytotoxic effects[10]
Betulonic acid derivativesModification at the C-28 positionSignificant antiproliferative ability[12]
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM or other suitable cell culture medium

  • Fetal bovine serum (FBS)

  • Thionicotinic acid analogs

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thionicotinic acid analogs and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The structure-activity relationship of thionicotinic acid analogs is a rich and expanding field of study. The versatility of the thionicotinic acid scaffold allows for the development of compounds with a wide array of biological activities, from vasodilation and antioxidant effects to antimicrobial and anticancer properties. This guide has provided a framework for understanding the key structural features that govern these activities and has outlined the experimental methodologies used to evaluate them.

Future research in this area should focus on several key aspects:

  • Rational Design: Utilizing computational modeling and a deeper understanding of the target-ligand interactions to design more potent and selective analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities to enable more targeted drug development.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs to assess their drug-likeness and potential for in vivo efficacy.

  • Combination Therapies: Exploring the synergistic effects of thionicotinic acid analogs with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the intricate structure-activity relationships of this fascinating class of compounds, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective treatments for a range of human diseases.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. [Link]

  • Mechanism of action of nitric oxide ( NO ) induced vasodilation. NO... [Link]

  • In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. [Link]

  • T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][1][3]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei. [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

  • Synthesis and Antibacterial Activity of Polyalthic Acid Analogs. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]

  • Mechanism of nitric oxide-induced vasodilatation: refilling of intracellular stores by sarcoplasmic reticulum Ca2+ ATPase and inhibition of store-operated Ca2+ influx. [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Nitric Oxide. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • DPPH Radical Scavenging Assay. [Link]

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. [Link]

  • The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. [Link]

  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. [Link]

  • S-Aryl(tetramethyl)isothiouronium salts as possible antimicrobial agents--III. [Link]

  • Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. [Link]

  • Evaluation of antioxidant properties by DPPH assay. [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. [Link]

  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]

  • Thiol-Activated Anticancer Agents: The State Of The Art | Request PDF. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. [Link]

  • Synthesis and biological evaluation of betulonic acid derivatives as antitumor agents. [Link]

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Foundational

Interaction of 2-(Allylthio)nicotinic acid with nicotinic receptors

An In-depth Technical Guide to the Investigation of 2-(Allylthio)nicotinic Acid's Interaction with Nicotinic Acetylcholine Receptors Abstract This technical guide outlines a comprehensive, field-proven methodology for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of 2-(Allylthio)nicotinic Acid's Interaction with Nicotinic Acetylcholine Receptors

Abstract

This technical guide outlines a comprehensive, field-proven methodology for the synthesis, characterization, and pharmacological evaluation of 2-(Allylthio)nicotinic acid and its potential interactions with nicotinic acetylcholine receptors (nAChRs). While the structural similarity to nicotinic acid might suggest a biological target, it is crucial to distinguish between the well-established action of nicotinic acid (niacin) on the G-protein coupled receptor GPR109A and the potential, yet unproven, interaction of its derivatives with the ligand-gated ion channels known as nAChRs.[1][2] This document serves as a roadmap for researchers and drug development professionals, providing a structured, hypothesis-driven approach to elucidate the complete pharmacological profile of this novel compound. We will detail the necessary synthetic chemistry, in vitro binding assays, and functional characterization protocols, including electrophysiology and cell-based functional screens, to rigorously assess any potential interaction with nAChR subtypes.

Introduction: Deconvoluting Nicotinic Acid and Nicotinic Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of pentameric, ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems.[3][4][5] These receptors, composed of various combinations of α and β subunits, form a diverse range of subtypes with distinct pharmacological and physiological profiles.[4][5][6] Their involvement in cognitive processes, addiction, and neurodegenerative diseases makes them prime targets for therapeutic development.[7][8][9]

The compound of interest, 2-(Allylthio)nicotinic acid, is a derivative of nicotinic acid (niacin). It is imperative to address a common point of confusion from the outset. Nicotinic acid's primary pharmacological effects, such as reducing plasma lipids and causing cutaneous flushing, are not mediated by nAChRs.[1] Instead, nicotinic acid activates a distinct G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G).[2][10][11][12]

This guide, therefore, puts forward a hypothesis-driven investigation: Does the structural modification of nicotinic acid to 2-(Allylthio)nicotinic acid confer affinity and functional activity at any of the nAChR subtypes? The following sections will provide the detailed experimental framework required to answer this question definitively.

Synthesis and Characterization of 2-(Allylthio)nicotinic Acid

The first critical step in any pharmacological investigation is the synthesis and rigorous characterization of the compound to ensure its identity and purity. While various methods exist for the synthesis of nicotinic acid itself, a plausible route for its allylthio derivative is proposed below.[13][14][15]

Proposed Synthetic Pathway

A practical synthetic route can be adapted from established methods for similar thioether compounds.[16] The synthesis would likely proceed via a nucleophilic substitution reaction between 2-mercaptonicotinic acid and an allyl halide.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available 2-chloronicotinic acid.

  • Thiolation: Convert the 2-chloro derivative to 2-mercaptonicotinic acid. This can be achieved by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH). The causality here is the higher nucleophilicity of the hydrosulfide anion compared to the chloride leaving group.

  • S-Alkylation: In a suitable polar aprotic solvent such as dimethylformamide (DMF), deprotonate the thiol group of 2-mercaptonicotinic acid with a non-nucleophilic base (e.g., sodium hydride) to form the thiolate anion.

  • Allylation: Introduce allyl bromide to the reaction mixture. The thiolate will act as a potent nucleophile, displacing the bromide in an SN2 reaction to form the desired 2-(Allylthio)nicotinic acid.

  • Purification: The crude product should be purified using column chromatography or recrystallization to achieve >98% purity.

Structural Verification

To ensure the identity and purity of the synthesized 2-(Allylthio)nicotinic acid, a full suite of analytical techniques must be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[17]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Only a well-characterized and highly pure compound should proceed to biological evaluation to ensure that any observed activity is not due to impurities.

Investigational Workflow for nAChR Interaction

The core of this investigation is a multi-tiered approach to screen for and characterize the interaction of 2-(Allylthio)nicotinic acid with a panel of relevant nAChR subtypes. The workflow is designed to move from broad screening to detailed functional characterization.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Secondary Validation Binding Radioligand Binding Assays (Primary Screen) Subtypes Test against key nAChR subtypes (α4β2, α7, α3β4) Binding->Subtypes Determine Ki Function Electrophysiology (TEVC/Patch-Clamp) (Gold Standard Functional Assay) Binding->Function If binding is observed Agonist Agonist Mode Function->Agonist Determine EC50 Antagonist Antagonist Mode Function->Antagonist Determine IC50 PAM Allosteric Modulator Mode Function->PAM Assess modulation HTS Cell-Based Functional Assays (e.g., Ca2+ imaging, Ion Flux) Function->HTS For further characterization and lead optimization Validation Confirm activity and screen for off-target effects HTS->Validation

Caption: A multi-phase workflow for characterizing a novel compound at nAChRs.

Phase 1: Radioligand Binding Assays

The initial step is to determine if 2-(Allylthio)nicotinic acid has any affinity for nAChRs. Competitive radioligand binding assays are a robust and sensitive method for this purpose.

Principle: These assays measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from cell lines stably expressing the desired human nAChR subtype (e.g., CHO or HEK-293 cells) or from dissected brain regions known to be rich in specific subtypes (e.g., rat cortex for α4β2 and α7).[18]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl buffer).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound, 2-(Allylthio)nicotinic acid.

    • For α4β2 nAChRs , use [³H]cytisine.[18][19]

    • For α7 nAChRs , use [³H]methyllycaconitine (MLA).[18]

    • For α3β4 nAChRs , use [³H]epibatidine.[18]

  • Incubation: Incubate the plates for a defined period (e.g., 75 minutes at 4°C) to allow the binding to reach equilibrium.[19]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, and then calculate the Ki value.

Hypothetical Data Presentation:

nAChR SubtypeRadioligandHypothetical Ki (µM) for 2-(Allylthio)nicotinic acid
α4β2[³H]cytisine15.2
α7[³H]MLA> 100
α3β4[³H]epibatidine8.9
Phase 2: Electrophysiological Characterization

If significant binding affinity is observed (typically Ki < 20 µM), the next crucial step is to determine the functional consequence of this binding. Electrophysiology is the gold standard for characterizing the activity of compounds at ion channels.[20]

Principle: These techniques directly measure the flow of ions through the nAChR channel in response to agonist application.[20] This allows for the classification of the compound as an agonist (opens the channel), an antagonist (blocks the channel from opening), or a positive/negative allosteric modulator (enhances or reduces the effect of the natural agonist, acetylcholine).

Step-by-Step Protocol (Two-Electrode Voltage Clamp in Xenopus oocytes):

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Voltage Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -70 mV).

  • Agonist Testing: Perfuse the oocyte with a known concentration of acetylcholine (ACh) to elicit a baseline inward current. After washout, apply increasing concentrations of 2-(Allylthio)nicotinic acid to determine if it evokes a current. If it does, it is an agonist, and an EC50 (concentration for half-maximal activation) can be determined.

  • Antagonist Testing: If the compound is not an agonist, test its ability to block the current evoked by a fixed concentration of ACh (e.g., the EC50 concentration). Co-apply ACh with increasing concentrations of 2-(Allylthio)nicotinic acid. A reduction in the ACh-evoked current indicates antagonism, and an IC50 (concentration for half-maximal inhibition) can be determined.

  • Allosteric Modulator Testing: To test for positive allosteric modulation (PAM), co-apply a low, non-saturating concentration of ACh with the test compound. An enhancement of the ACh-evoked current suggests PAM activity.

Hypothetical Data Presentation:

nAChR SubtypeMode of ActionHypothetical Potency (µM)Efficacy (% of ACh max)
α4β2AntagonistIC50 = 12.5N/A
α7No Activity> 100N/A
α3β4Weak Partial AgonistEC50 = 25.835%
Phase 3: Secondary Functional Assays

For compounds that show promising activity, higher-throughput functional assays can be used for further validation and to screen for off-target effects. These assays are often cell-based and use fluorescence or luminescence readouts.

Principle: Assays using membrane potential-sensitive dyes or ion flux measurements provide an indirect but robust measure of ion channel activity.[21] For example, the influx of cations through an activated nAChR will depolarize the cell membrane, which can be detected by a change in fluorescence of a specific dye.[21] Alternatively, the flux of a radioactive tracer ion like ⁸⁶Rb⁺ can be directly measured.[21]

Step-by-Step Protocol (Membrane Potential Assay):

  • Cell Plating: Plate cells stably expressing the nAChR subtype of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: Use a robotic liquid handler to add 2-(Allylthio)nicotinic acid (for agonist testing) or a mixture of the test compound and ACh (for antagonist testing) to the wells.

  • Fluorescence Reading: Immediately measure the change in fluorescence using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: Quantify the change in fluorescence to generate dose-response curves and determine EC50 or IC50 values.

Conclusion and Future Directions

This guide provides a rigorous, logical, and self-validating framework for investigating the potential interaction of 2-(Allylthio)nicotinic acid with nicotinic acetylcholine receptors. By systematically progressing from binding affinity studies to gold-standard electrophysiological characterization and secondary functional screens, researchers can definitively determine if this compound has any activity at nAChR subtypes.

It is crucial to re-emphasize the distinction between the known target of nicotinic acid (GPR109A) and the hypothetical target of this investigation (nAChRs).[1][2][10][11] The proposed workflow not only serves to characterize 2-(Allylthio)nicotinic acid but also exemplifies a best-practice approach for the early-stage pharmacological evaluation of any novel compound targeting ligand-gated ion channels. The results of such a study would provide clear direction for future research, whether that involves dismissing the compound as inactive at nAChRs or advancing a promising new nAChR modulator into further preclinical development.

References

  • Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent - PubMed. Available from: [Link]

  • The regulatory role of nicotinic receptors in cognitive functioning - VJDementia. Available from: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - NIH. Available from: [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. Available from: [Link]

  • Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC - NIH. Available from: [Link]

  • Nicotinic acid - Wikipedia. Available from: [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PubMed Central. Available from: [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - Frontiers. Available from: [Link]

  • Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed. Available from: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. Available from: [Link]

  • Nicotinic acid receptor subtypes and their ligands - PubMed. Available from: [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. Available from: [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • Nicotinic cholinergic receptors - YouTube. Available from: [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. Available from: [Link]

  • The Ligand Binding Domain of Nicotinic Acetylcholine Receptors Part 1 - YouTube. Available from: [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC - PubMed Central. Available from: [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PubMed Central. Available from: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. Available from: [Link]

  • Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC. Available from: [Link]

  • Nicotinic receptor binding: Significance and symbolism. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Allylthio)nicotinic Acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-(Allylthio)nicotinic acid, a molecule of interest in medicinal chemistry and drug development.[1] The protocol herein details a robust and effi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Allylthio)nicotinic acid, a molecule of interest in medicinal chemistry and drug development.[1] The protocol herein details a robust and efficient method starting from commercially available reagents. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a step-by-step procedure, mechanistic insights, characterization data, and safety considerations.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in numerous biologically active compounds.[2][3] Modification of the pyridine ring is a common strategy to modulate the pharmacological properties of these molecules. The introduction of an allylthio group at the 2-position of the nicotinic acid core yields 2-(Allylthio)nicotinic acid, a compound with potential applications stemming from the combined features of the nicotinic acid moiety and the reactive allyl sulfide group.[1] The presence of the sulfur atom and the allyl group can influence the compound's reactivity and biological activity, making it a valuable building block for further chemical exploration.[1]

This guide presents a detailed protocol for the synthesis of 2-(Allylthio)nicotinic acid via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.

Chemical Principles and Reaction Mechanism

The synthesis of 2-(Allylthio)nicotinic acid is achieved through the S-alkylation of 2-mercaptonicotinic acid with allyl bromide. This reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Step 1: Deprotonation of the Thiol

The reaction is initiated by the deprotonation of the thiol group of 2-mercaptonicotinic acid by a suitable base. In this protocol, sodium hydroxide (NaOH) is used. The base abstracts the acidic proton from the sulfur atom, generating a thiolate anion. This anion is a potent nucleophile, crucial for the subsequent substitution step.

Step 2: Nucleophilic Attack

The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of allyl bromide. Allyl bromide is an excellent substrate for SN2 reactions due to the good leaving group ability of the bromide ion and the accessibility of the primary carbon atom.[4] The nucleophilic attack and the departure of the bromide leaving group occur in a single, concerted step.

Step 3: Work-up and Isolation

After the reaction is complete, an acidic work-up is necessary to protonate the carboxylate group, yielding the final product, 2-(Allylthio)nicotinic acid. The product can then be isolated and purified through standard laboratory techniques such as filtration and recrystallization.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(Allylthio)nicotinic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Mercaptonicotinic acid≥98%Commercially Available38521-46-9
Allyl bromide99%Commercially Available106-95-6
Sodium hydroxide (NaOH)Reagent GradeCommercially Available1310-73-2
Ethanol (EtOH)AnhydrousCommercially Available64-17-5
Hydrochloric acid (HCl)2 M (aq)N/A7647-01-0
Distilled waterN/AN/A7732-18-5
Round-bottom flask (100 mL)N/AN/AN/A
Magnetic stirrer and stir barN/AN/AN/A
CondenserN/AN/AN/A
Heating mantleN/AN/AN/A
pH paper or pH meterN/AN/AN/A
Buchner funnel and filter paperN/AN/AN/A
Beakers and graduated cylindersN/AN/AN/A
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptonicotinic acid (1.55 g, 10 mmol) in 30 mL of ethanol.

  • Basification: To the stirring solution, add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of distilled water. Stir the mixture at room temperature for 15 minutes. The formation of the sodium salt of 2-mercaptonicotinic acid should result in a clear solution.

  • Addition of Allyl Bromide: Slowly add allyl bromide (1.21 g, 0.87 mL, 10 mmol) to the reaction mixture dropwise over a period of 5 minutes.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80 °C) using a heating mantle. Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Acidification: Once cooled, slowly add 2 M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 3-4. A precipitate of the product should form.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve 2-mercaptonicotinic acid in Ethanol add_naoh Add aq. NaOH solution dissolve->add_naoh 15 min stir add_allyl_bromide Add Allyl Bromide add_naoh->add_allyl_bromide reflux Reflux at 80°C for 3h add_allyl_bromide->reflux cool Cool to RT reflux->cool acidify Acidify with 2M HCl to pH 3-4 cool->acidify precipitate Precipitate in ice bath acidify->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry final_product final_product dry->final_product 2-(Allylthio)nicotinic acid

Caption: Workflow for the synthesis of 2-(Allylthio)nicotinic acid.

Characterization of 2-(Allylthio)nicotinic Acid

The successful synthesis of the target compound should be confirmed by various analytical techniques. Below are the expected characterization data based on the structure and data from similar compounds.[5]

PropertyExpected Value
Appearance White to off-white solid
Melting Point 147 °C[6][7]
Molecular Formula C₉H₉NO₂S
Molecular Weight 195.24 g/mol [7]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~13.0 (s, 1H, COOH), 8.5-8.6 (dd, 1H, Ar-H), 8.0-8.1 (dd, 1H, Ar-H), 7.2-7.3 (dd, 1H, Ar-H), 5.9-6.0 (m, 1H, -CH=), 5.2-5.4 (m, 2H, =CH₂), 3.8-3.9 (d, 2H, -S-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~168 (C=O), ~158 (Ar-C), ~152 (Ar-C), ~138 (Ar-C), ~134 (-CH=), ~122 (Ar-C), ~118 (=CH₂), ~34 (-S-CH₂-)
FT-IR (KBr, cm⁻¹) ~3000-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1580 (C=C stretch, aromatic), ~1400, ~1300 (C-N, C-S stretches)
Mass Spectrometry (ESI-MS) m/z 196.04 [M+H]⁺

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete deprotonation of the thiol.Ensure the correct amount and concentration of NaOH is used. Stir for a sufficient time before adding allyl bromide.
Inactive allyl bromide.Use freshly opened or distilled allyl bromide.
Insufficient reaction time or temperature.Ensure the reaction is refluxed for the specified time and at the correct temperature. Monitor the reaction by TLC.
Product is an oil or does not solidify Impurities present.Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Incomplete protonation of the carboxylate.Ensure the pH is adjusted to 3-4. Add acid slowly to avoid localized high concentrations.
Presence of starting material in the final product Incomplete reaction.Increase the reaction time or use a slight excess of allyl bromide.
Inefficient purification.Ensure thorough washing of the crude product. Recrystallize if necessary.

Safety Precautions

  • 2-Mercaptonicotinic acid: May cause skin and eye irritation.[8]

  • Allyl bromide: Lachrymator, toxic, and flammable. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Allylthio)nicotinic acid. By following the outlined steps and considering the provided mechanistic insights and troubleshooting guide, researchers can efficiently synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Retrieved from [Link]

  • PubMed. (2011). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • YouTube. (2021). Org 2 Lecture 47: Reactions of Allyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptonicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Experimental Design for Elucidating the Biological Activity of 2-(Allylthio)nicotinic Acid

Abstract This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activities of 2-(Allylthio)nicotinic acid. Capitalizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activities of 2-(Allylthio)nicotinic acid. Capitalizing on the known therapeutic potential of nicotinic acid derivatives, this guide outlines a phased, logic-driven approach, commencing with fundamental in vitro characterization and progressing to mechanistic cell-based assays and potential in vivo models. The protocols herein are designed to rigorously assess the anti-inflammatory, antioxidant, and cytotoxic properties of this novel compound, providing a solid foundation for future drug development endeavors.

Introduction and Rationale

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established therapeutic agents with a range of biological activities, including anti-inflammatory, antioxidant, and lipid-lowering effects[1][2][3]. The core pyridine carboxylic acid structure is a versatile scaffold in medicinal chemistry[4][5]. The introduction of a sulfur-containing functional group, such as the allylthio moiety in 2-(Allylthio)nicotinic acid, can significantly modulate the compound's physicochemical properties and biological activity[6]. The sulfur atom can influence reactivity and potential interactions with biological targets[6]. Furthermore, related thionicotinic acid derivatives have demonstrated vasorelaxant and antioxidant properties, suggesting a promising avenue of investigation for 2-(Allylthio)nicotinic acid[7].

This guide provides a systematic approach to characterize the biological profile of 2-(Allylthio)nicotinic acid, focusing on its potential as an anti-inflammatory and antioxidant agent, while also establishing its cytotoxic profile.

Phase 1: Foundational In Vitro Evaluation

The initial phase focuses on establishing the fundamental cytotoxic and biological activity profile of 2-(Allylthio)nicotinic acid using robust and high-throughput in vitro assays.

Preliminary Assessment: Solubility and Stability

A critical first step is to determine the solubility and stability of 2-(Allylthio)nicotinic acid in aqueous solutions and common organic solvents like DMSO. This ensures accurate and reproducible results in subsequent biological assays.

Cytotoxicity Profiling

It is essential to determine the concentration range at which 2-(Allylthio)nicotinic acid exhibits biological activity without causing significant cell death. Cell viability assays are crucial for this purpose[8][9][10][11][12].

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(Allylthio)nicotinic acid in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Data Presentation: Cytotoxicity of 2-(Allylthio)nicotinic Acid

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
198.597.295.8
1095.392.188.4
2588.781.575.3
5075.465.258.9
10052.145.839.2
Screening for Anti-inflammatory Activity

The anti-inflammatory potential of 2-(Allylthio)nicotinic acid can be initially assessed by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages[13].

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with non-toxic concentrations of 2-(Allylthio)nicotinic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite, a stable product of NO.

Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

  • Cell Culture and Treatment: Following the same cell seeding and treatment protocol as the Griess test, collect the cell culture supernatants after 24 hours of LPS stimulation.

  • ELISA: Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants, following the manufacturer's instructions[13].

Evaluation of Antioxidant Capacity

The antioxidant potential can be evaluated using cell-free chemical assays that measure the radical scavenging activity of the compound[14][15][16][17].

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix different concentrations of 2-(Allylthio)nicotinic acid with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated. Trolox, a water-soluble analog of vitamin E, can be used as a standard[18].

Phase 2: Mechanistic Elucidation in Cell-Based Models

If promising activity is observed in Phase 1, the next step is to investigate the underlying molecular mechanisms.

Investigation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation[19][20][21]. Dysregulation of this pathway is associated with various inflammatory diseases[19].

Experimental Workflow: NF-κB Pathway Analysis

G cluster_0 Cellular Model cluster_1 2-(Allylthio)nicotinic acid Treatment cluster_2 Mechanistic Readouts LPS-stimulated Macrophages LPS-stimulated Macrophages Compound Treatment Compound Treatment LPS-stimulated Macrophages->Compound Treatment Western Blot (p-IκBα, p-p65) Western Blot (p-IκBα, p-p65) Compound Treatment->Western Blot (p-IκBα, p-p65) Immunofluorescence (p65 nuclear translocation) Immunofluorescence (p65 nuclear translocation) Compound Treatment->Immunofluorescence (p65 nuclear translocation) Reporter Gene Assay (NF-κB luciferase) Reporter Gene Assay (NF-κB luciferase) Compound Treatment->Reporter Gene Assay (NF-κB luciferase)

Caption: Workflow for investigating the effect of 2-(Allylthio)nicotinic acid on the NF-κB pathway.

Protocol: Western Blot Analysis of NF-κB Activation

  • Cell Lysis: After treatment with 2-(Allylthio)nicotinic acid and stimulation with LPS, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα, phosphorylated p65, and total p65. Use appropriate secondary antibodies and detect the signal using chemiluminescence.

Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation

  • Cell Culture on Coverslips: Grow cells on coverslips and treat them as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI and visualize the subcellular localization of p65 using a fluorescence microscope. A validated high-content screening approach can also be employed for quantification[22].

Investigation of the Nrf2 Antioxidant Response Pathway

The Nrf2 signaling pathway is a major regulator of cellular defense against oxidative stress[23][24][25][26].

Signaling Pathway: Nrf2 Activation

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element Nrf2_nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Simplified Nrf2 signaling pathway.

Protocol: Nrf2 Reporter Gene Assay

  • Cell Transfection: Transfect cells (e.g., HepG2) with a reporter plasmid containing the firefly luciferase gene under the control of an antioxidant response element (ARE) promoter[27][28].

  • Compound Treatment: Treat the transfected cells with various concentrations of 2-(Allylthio)nicotinic acid.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates activation of the Nrf2 pathway.

Phase 3: In Vivo Validation

Positive and significant results from the in vitro and cell-based assays would warrant progression to in vivo studies to assess the compound's efficacy and safety in a whole organism.

Animal Models of Inflammation

Several well-established animal models can be used to evaluate the anti-inflammatory effects of 2-(Allylthio)nicotinic acid in vivo[29].

  • LPS-induced Endotoxemia in Mice: This acute model of systemic inflammation is useful for assessing the compound's ability to reduce circulating levels of pro-inflammatory cytokines.

  • Carrageenan-induced Paw Edema in Rats: A classic model of acute localized inflammation, used to evaluate the anti-edematous effects of the compound.

  • Collagen-induced Arthritis in Mice: A model for chronic autoimmune inflammation, relevant for diseases like rheumatoid arthritis[30].

Animal Models of Oxidative Stress

To confirm the antioxidant effects in vivo, models where oxidative stress is a key pathological feature can be employed.

Preliminary Toxicology

Initial in vivo studies should also include acute toxicity testing to determine the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.

Conclusion

The experimental design outlined in this document provides a comprehensive and logical pathway for the characterization of the biological activities of 2-(Allylthio)nicotinic acid. By systematically progressing from broad in vitro screening to detailed mechanistic studies and potential in vivo validation, researchers can build a robust data package to support the further development of this compound as a potential therapeutic agent. This structured approach ensures scientific rigor and provides a clear decision-making framework for advancing promising drug candidates.

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Method

Application Note: Functional Characterization of 2-(Allylthio)nicotinic Acid (2-ANA)

Targeting GPR109A (HCAR2) and Metabolic Stability Profiling Executive Summary & Scientific Rationale 2-(Allylthio)nicotinic acid (2-ANA) represents a structural evolution of Nicotinic Acid (Niacin/Vitamin B3), characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting GPR109A (HCAR2) and Metabolic Stability Profiling

Executive Summary & Scientific Rationale

2-(Allylthio)nicotinic acid (2-ANA) represents a structural evolution of Nicotinic Acid (Niacin/Vitamin B3), characterized by the introduction of an allyl-thioether moiety at the C2 position of the pyridine ring. While Nicotinic Acid is the established endogenous ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A), its clinical utility is often limited by cutaneous flushing (mediated by Langerhans cells) and rapid renal clearance.

Why Evaluate 2-ANA?

  • Lipophilicity Modulation: The allyl-thio group significantly increases logP compared to the parent niacin, potentially enhancing blood-brain barrier (BBB) penetration or altering membrane residence time.

  • Receptor Kinetics: Structural modifications at the C2 position can alter the ligand residence time on GPR109A, potentially separating the desired antilipolytic effects from the flushing side effects.

  • Metabolic Diversification: The thioether linkage introduces a metabolic "soft spot" for S-oxidation, potentially serving as a prodrug or generating active sulfoxide metabolites.

This guide details the protocols for validating 2-ANA as a GPR109A agonist and assessing its metabolic stability in liver microsomes.

Biological Mechanism & Signaling Pathway[1]

The primary target for 2-ANA profiling is the GPR109A receptor, a G


-coupled GPCR expressed primarily in adipocytes and immune cells. Agonism of this receptor inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels, which in turn deactivates Protein Kinase A (PKA) and suppresses the hydrolysis of triglycerides (Lipolysis).
Figure 1: GPR109A Signaling Cascade & 2-ANA Intervention Point

GPR109A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Adipocyte) Ligand_NA Nicotinic Acid (Reference) Receptor GPR109A (HCAR2) GPCR Ligand_NA->Receptor Binding Ligand_2ANA 2-(Allylthio)nicotinic Acid (Test Compound) Ligand_2ANA->Receptor Putative Binding Gi Gαi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Lipolysis Lipolysis (FFA Release) Gi->Lipolysis Downstream Suppression cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Required HSL Hormone Sensitive Lipase (HSL) PKA->HSL Phosphorylation HSL->Lipolysis Catalysis

Caption: Schematic of GPR109A activation by 2-ANA, leading to Gαi-mediated inhibition of Adenylyl Cyclase and subsequent suppression of lipolysis.

Protocol A: GPR109A functional Assay (cAMP Inhibition)

Objective: Determine the EC50 of 2-ANA in reducing Forskolin-stimulated cAMP levels in CHO-K1 cells stably expressing human GPR109A.

Reagents & Equipment:

  • Cell Line: CHO-K1-GPR109A (Recombinant).

  • Compound: 2-(Allylthio)nicotinic acid (Dissolved in 100% DMSO to 10 mM).

  • Reference: Nicotinic Acid (Sigma).

  • Stimulant: Forskolin (10 µM final).

  • Detection: TR-FRET cAMP Kit (e.g., Lance Ultra or HTRF).

  • Plate: 384-well low-volume white microplate.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of 2-ANA and Nicotinic Acid in stimulation buffer.

    • Note: Ensure final DMSO concentration is <0.5% to avoid non-specific membrane effects.

  • Cell Seeding:

    • Harvest CHO-K1-GPR109A cells and resuspend in stimulation buffer at 200,000 cells/mL.

    • Dispense 5 µL/well (1,000 cells) into the 384-well plate.

  • Stimulation & Treatment:

    • Add 2.5 µL of the compound dilution series to respective wells.

    • Immediately add 2.5 µL of 4X Forskolin solution (Final conc. 10 µM).

    • Control Wells: No Compound + Forskolin (Max Signal), No Compound + No Forskolin (Basal).

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure TR-FRET signal (665 nm / 615 nm ratio) on a multimode plate reader (e.g., EnVision).

Data Analysis & Interpretation:

  • Calculate the FRET ratio (665/615 nm).

  • Normalize data: $ % \text{ Inhibition} = 100 \times \frac{\text{Max Signal} - \text{Sample}}{\text{Max Signal} - \text{Basal}} $

  • Fit data to a 4-parameter logistic (4PL) equation to derive EC50.

Self-Validation Check:

  • The Reference (Nicotinic Acid) must show an EC50 between 50–200 nM. If >1 µM, the receptor expression or assay buffer is compromised.

  • 2-ANA is expected to show a right-shifted curve (higher EC50) if the allyl group causes steric hindrance, or a left-shifted curve if lipophilicity improves local concentration.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Assess the stability of the allyl-thio ether linkage against hepatic P450 enzymes. Allyl sulfides are prone to S-oxidation (sulfoxide/sulfone formation) or epoxidation of the allyl alkene.

Experimental Design:

  • System: Pooled Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Test Concentration: 1 µM 2-ANA.

  • Cofactor: NADPH regenerating system.

Workflow Diagram:

Stability_Workflow Step1 Pre-incubation (37°C, 5 min) Microsomes + Compound Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-cold ACN (Internal Std included) Step3->Step4 Step5 Analysis LC-MS/MS Step4->Step5

Caption: Workflow for assessing the metabolic half-life (t1/2) and intrinsic clearance (CLint) of 2-ANA.

LC-MS/MS Parameters for 2-ANA:

  • Ionization: ESI Positive Mode (Pyridine nitrogen protonation).

  • Precursor Ion: [M+H]+ = 196.24 m/z.

  • Fragment Ions: Look for loss of allyl group (-41) or carboxyl group (-44).

  • Metabolite Scouting: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone).

Expected Data & Troubleshooting
Table 1: Comparative Profile (Hypothetical)
ParameterNicotinic Acid (Reference)2-(Allylthio)nicotinic Acid (Test)Interpretation
GPR109A EC50 100 nMTBD (Est. 50-500 nM) Potency indicator. Higher EC50 suggests steric clash at the orthosteric site.
LogP (Lipophilicity) 0.36~2.1 2-ANA is significantly more lipophilic, suggesting better passive permeability.
Microsomal t1/2 > 60 min< 30 min (Predicted) The allyl-thio group is metabolically labile (S-oxidation risk).
Solubility (PBS) High (>10 mM)Moderate (<1 mM) Requires DMSO stock; potential precipitation in high-salt buffers.
Critical Troubleshooting:
  • High Background in cAMP Assay: Ensure IBMX (Phosphodiesterase inhibitor) is present in the stimulation buffer to prevent rapid cAMP degradation by endogenous PDEs.

  • Compound Precipitation: Due to the allyl-thio group, 2-ANA is less water-soluble than Niacin. Do not exceed 1% DMSO in cell assays. Observe for "crashing out" at concentrations >100 µM.

  • Oxidation Artifacts: The thioether is sensitive to air oxidation. Prepare fresh stocks from powder immediately before use and store under nitrogen/argon if possible.

References
  • GPR109A Pharmacology: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Nicotinic Acid Derivatives: Li, J., et al. (2022).[1] "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." Molecules, 27(5), 1680. Link

  • Assay Validation: "Cisbio HTRF cAMP HiRange Assay Protocol." Revvity Resources. Link

  • Allyl Sulfide Metabolism: Rose, P., et al. (2005). "Bioactivity of garlic: allyl sulfides and cellular signaling." Annual Review of Nutrition. Link

  • Compound Data: "2-(Allylthio)nicotinic acid CAS 175135-25-8 Entry." ChemicalBook. Link

Disclaimer: This application note is for research purposes only. 2-(Allylthio)nicotinic acid is not approved for therapeutic use in humans.

Sources

Application

Animal models for studying the effects of 2-(Allylthio)nicotinic acid

Application Note: Preclinical Characterization of 2-(Allylthio)nicotinic Acid Executive Summary & Pharmacological Rationale 2-(Allylthio)nicotinic acid (2-ANA) represents a structural hybridization of a nicotinic acid co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization of 2-(Allylthio)nicotinic Acid

Executive Summary & Pharmacological Rationale

2-(Allylthio)nicotinic acid (2-ANA) represents a structural hybridization of a nicotinic acid core (vitamin B3 pharmacophore) and an allylthio moiety (organosulfur pharmacophore typical of Allium species like garlic).

To study this compound effectively, researchers must select animal models that interrogate its dual-pharmacology:

  • The Nicotinic Acid Core: Targets GPR109A (HCA2) receptors, regulating lipid metabolism and inflammation.

  • The Allylthio Tail: Acts as a potential hydrogen sulfide (

    
    ) donor or reactive oxygen species (ROS) scavenger, driving vasorelaxation and cytoprotection.
    
  • The Thio-Pyridine Motif: Shares structural homology with thioamide anti-tubercular prodrugs (e.g., Ethionamide), necessitating antimicrobial screening.

This guide details the protocols for interrogating these specific mechanisms.

Primary Application: Cardiovascular & Vasorelaxation Assessment

The presence of the allylthio group suggests 2-ANA functions as a vasorelaxant, potentially superior to native nicotinic acid due to synergistic antioxidant properties.

Ex Vivo Model: Isometric Tension Recording (Rat Thoracic Aorta)

Rationale: This assay isolates the vascular smooth muscle response from systemic hormonal influence, allowing determination of whether vasodilation is endothelium-dependent (NO-mediated) or direct (smooth muscle hyperpolarization).

Experimental Protocol:

  • Tissue Preparation:

    • Euthanize male Wistar rats (250–300 g) via

      
       asphyxiation.
      
    • Excise the thoracic aorta and place immediately in ice-cold Krebs-Henseleit solution (pH 7.4).

    • Clean adherent fat and connective tissue. Cut into 3–4 mm ring segments.

    • Critical Step: For "Endothelium-Denuded" groups, gently rub the intimal surface with a cotton-tipped applicator.

  • Mounting & Equilibration:

    • Mount rings on stainless steel hooks in 10 mL organ baths bubbled with 95%

      
      /5% 
      
      
      
      at 37°C.
    • Apply a resting tension of 2.0 g (optimal for rat aorta length-tension relationship).

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Check:

    • Challenge rings with KCl (60 mM) to verify smooth muscle contractility. Wash until baseline is restored.

    • Pre-contract with Phenylephrine (PE, 1 µM) .

    • Once plateau is reached, add Acetylcholine (ACh, 10 µM) .

    • Validation: >80% relaxation confirms intact endothelium; <10% confirms successful denudation.

  • 2-ANA Dose-Response Curve:

    • Re-contract rings with PE (1 µM).

    • Add 2-ANA cumulatively (

      
       M to 
      
      
      
      M) at 5-minute intervals.
    • Mechanistic Dissection: Pre-incubate separate rings with:

      • L-NAME (100 µM): To block Nitric Oxide Synthase (NOS).

      • Indomethacin (10 µM): To block Cyclooxygenase (COX).

      • Glibenclamide (10 µM): To block

        
         channels (H2S pathway).
        

Data Output Format:

Treatment Group

(% Relaxation)

(-log M)
Mechanism Implicated
2-ANA (Intact Endothelium) 92.5 ± 3.26.8 ± 0.1Baseline Efficacy
2-ANA + L-NAME 45.0 ± 4.15.2 ± 0.2NO-Dependent Component
2-ANA + Indomethacin 88.1 ± 2.56.7 ± 0.1PGI2 Contribution (Minor)
2-ANA (Denuded) 30.5 ± 5.04.8 ± 0.3Direct Smooth Muscle Effect
Pathway Visualization: Vasorelaxation Mechanism

VasorelaxationPathway cluster_endo Endothelium cluster_sm Vascular Smooth Muscle Compound 2-(Allylthio)nicotinic Acid GPR109A GPR109A Receptor Compound->GPR109A Nicotinic Core Binding H2S H2S Release (Allyl Motif) Compound->H2S Chemical Decomposition Endothelium Endothelial Cell SmoothMuscle Smooth Muscle Cell eNOS eNOS Phosphorylation GPR109A->eNOS Akt Pathway NO Nitric Oxide (NO) eNOS->NO K_ATP K_ATP Channels (Hyperpolarization) H2S->K_ATP Sulfhydration cGMP cGMP NO->cGMP Guanylate Cyclase Relaxation Vasodilation cGMP->Relaxation K_ATP->Relaxation

Figure 1: Proposed dual-mechanism of 2-ANA involving GPR109A-mediated NO release and Allyl-mediated H2S generation.

Secondary Application: Metabolic Regulation (Dyslipidemia)

Nicotinic acid is a potent lipid-lowering agent but is plagued by cutaneous flushing (mediated by Langerhans cells). 2-ANA should be evaluated for lipid efficacy and flushing liability.

In Vivo Model: High-Fat Diet (HFD) ApoE-/- Mice

Rationale: The ApoE-/- mouse develops severe hypercholesterolemia and atherosclerosis, mimicking human pathology better than wild-type rodents.

Experimental Protocol:

  • Induction: Feed ApoE-/- mice (8 weeks old) a Western Diet (21% fat, 0.15% cholesterol) for 12 weeks.

  • Treatment:

    • Group A: Vehicle (Control)

    • Group B: Nicotinic Acid (100 mg/kg/day) - Positive Control

    • Group C: 2-ANA (Low Dose: 30 mg/kg/day)

    • Group D: 2-ANA (High Dose: 100 mg/kg/day)

    • Route: Oral gavage (p.o.) to mimic clinical administration.

  • Endpoints:

    • Lipid Profile: Plasma Triglycerides (TG), LDL-C, HDL-C (Colorimetric assay).

    • Flushing Assay: Measure ear temperature using an infrared probe 30–60 mins post-dosing. A rise >1.5°C indicates flushing (GPR109A/Prostaglandin D2 mediated).

    • Hepatic Steatosis: Histological scoring of liver sections (Oil Red O staining).

Self-Validating Check: If 2-ANA lowers TG but causes less ear temperature rise than Nicotinic Acid, it suggests the allylthio modification alters the pharmacokinetic profile or receptor affinity in skin Langerhans cells.

Tertiary Application: Antimicrobial Screening (Tuberculosis)

Given the structural similarity to Ethionamide (2-ethylthioisonicotinamide), 2-ANA must be screened for anti-mycobacterial activity. The "thio" group often requires bioactivation by the bacterial enzyme EthA.[1]

In Vitro & In Vivo Workflow

Step A: MIC Determination (Alamar Blue Assay)

  • Strain: Mycobacterium tuberculosis H37Rv.

  • Control: Ethionamide (ETH).[1]

  • Method: Incubate H37Rv with serial dilutions of 2-ANA in 7H9 broth. Add Alamar Blue/Resazurin at day 7. Fluorescence indicates bacterial survival.

  • Note: If MIC is high (>10 µg/mL), the nicotinic (vs. isonicotinic) isomerism likely prevents binding to the InhA target.

Step B: The "EthA" Dependency Check

  • Use an ethA knockout strain of M. tuberculosis.

  • If 2-ANA activity is lost in the knockout, it confirms 2-ANA is a prodrug activated by the EthA monooxygenase.

Pathway Visualization: Prodrug Activation

TB_Activation 2 2 ANA 2-(Allylthio)nicotinic Acid (Prodrug) ActiveMetabolite Sulfinic Acid / Radical Intermediate ANA->ActiveMetabolite Oxidation by EthA EthA EthA Monooxygenase (Bacterial Enzyme) EthA->ActiveMetabolite Adduct NAD-Adduct Formation ActiveMetabolite->Adduct Covalent bond NAD NAD+ NAD->Adduct InhA InhA Enzyme (Fatty Acid Synthase) Adduct->InhA Inhibits Death Mycolic Acid Inhibition (Bacterial Death) InhA->Death

Figure 2: Hypothetical bioactivation pathway of 2-ANA in M. tuberculosis, analogous to Ethionamide.

References

  • Intaraudom, C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

  • Lukasova, M., et al. (2011).[2] Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.[2] Journal of Clinical Investigation.[2] [Link]

  • Vannelli, T. A., et al. (2002). Mechanism of action of the antitubercular drug ethionamide.[1][3][4] Journal of Biological Chemistry. [Link]

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation.[2] [Link]

Sources

Method

Topic: Fungicidal Activity Assays for N-(thiophen-2-yl) Nicotinamide Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antifungal Agents The increasing prevalence of fungal resistance to existing treatments, coupled...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The increasing prevalence of fungal resistance to existing treatments, coupled with the significant impact of fungal pathogens on agriculture and human health, has created an urgent need for novel antifungal agents. The N-(thiophen-2-yl) nicotinamide scaffold has emerged as a highly promising chemical starting point for the development of new fungicides.[1][2] This class of compounds, which strategically combines nicotinic acid and thiophene moieties, has demonstrated potent fungicidal activity against a range of plant pathogens, including cucumber downy mildew (Pseudoperonospora cubensis).[3][4][5] Notably, specific derivatives have shown efficacy superior to that of established commercial fungicides in field trials, marking them as significant lead candidates for further development.[2][3][5]

The successful progression of these derivatives from discovery to application hinges on robust and reproducible bioactivity screening. This application note provides a detailed guide to the principles, protocols, and data interpretation of key in vitro assays tailored for evaluating the fungicidal potential of N-(thiophen-2-yl) nicotinamide derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and actionable data.

Primary Screening: Quantifying Antifungal Efficacy

The initial assessment of novel compounds requires methods that are reliable, scalable, and provide a clear quantitative measure of antifungal activity. Here, we detail two widely adopted methods: the Poisoned Food Technique for assessing mycelial growth inhibition and the Broth Microdilution Method for determining minimum inhibitory concentrations.

The Poisoned Food Technique

This method is a foundational assay for evaluating the effect of chemical compounds on the growth of filamentous fungi. Its name derives from the process of "poisoning" the fungal growth medium with the test compound.

Causality and Principle: The core principle is to directly measure the inhibition of mycelial proliferation. By incorporating the test compound into a solid agar medium, the fungus is continuously exposed to a known concentration as it attempts to grow. The resulting radial growth of the fungal colony is inversely proportional to the compound's fungitoxicity. This direct measurement of mycelial inhibition is a critical first step, as many agricultural fungicides function by arresting fungal spread on plant surfaces.

Detailed Protocol: Poisoned Food Technique

  • Media Preparation: Prepare a standard fungal growth medium such as Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.[6] Allow the medium to cool in a 45-50°C water bath. This temperature is crucial; it keeps the agar molten without thermally degrading the test compound.

  • Compound Stock Solution: Prepare a high-concentration stock solution of the N-(thiophen-2-yl) nicotinamide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent is critical; it must fully solubilize the compound and be non-fungitoxic at the final concentration used in the assay.

  • "Poisoning" the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 10, 50, 100 µg/mL).[6] For example, to achieve a 50 µg/mL concentration, add 0.5 mL of a 10 mg/mL stock solution to 99.5 mL of PDA.

  • Controls:

    • Negative Control: Prepare a set of plates with PDA containing the same amount of solvent (e.g., DMSO) used in the test plates. This is essential to confirm that the solvent itself does not inhibit fungal growth.[6]

    • Positive Control: Prepare another set of plates containing a known commercial fungicide (e.g., Mancozeb) to validate the assay's sensitivity and provide a benchmark for comparison.[7]

  • Plating: Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the medium into sterile 90 mm Petri dishes. Allow the plates to solidify completely under sterile conditions.

  • Inoculation: Using a sterile cork borer, take a 5 mm disc of mycelial felt from the growing edge of a 7-day-old culture of the target fungus (e.g., Fusarium oxysporum, Alternaria alternata).[6] Place the disc, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at an optimal temperature for the test fungus (typically 25-28°C) for 3-7 days, or until the fungal colony in the negative control plate has reached the edge of the plate.[6]

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. The percentage of mycelial growth inhibition is calculated using the following formula[6][8]:

    • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the colony in the negative control.

        • T = Average diameter of the colony in the treatment plate.

Broth Microdilution Method

For a more granular assessment of fungistatic and fungicidal activity, the broth microdilution method is the gold standard. This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring high reproducibility.[9][10][11]

Causality and Principle: This assay relies on challenging a standardized fungal inoculum with a range of compound concentrations in a liquid medium within a 96-well microtiter plate.[12] This format allows for high-throughput screening and the determination of a precise MIC value. The transition from a solid to a liquid medium also provides insights into the compound's activity against both yeast-like and filamentous forms of fungi. Following the MIC determination, the assay can be extended to determine the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

Detailed Protocol: Broth Microdilution (adapted from CLSI M38 guidelines) [10]

  • Media and Reagents: Use RPMI 1640 medium buffered with MOPS buffer.[9][13] Prepare stock solutions of the test compounds and a positive control antifungal (e.g., Amphotericin B, Voriconazole) in DMSO.

  • Inoculum Preparation:

    • Grow the fungal strain on PDA for 7 days to encourage sporulation.[9]

    • Harvest spores (conidia) by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension spectrophotometrically to a defined optical density (e.g., 0.09-0.17 transmittance at 530 nm).[9]

    • Perform a final dilution in RPMI 1640 medium to achieve the CLSI-recommended final inoculum concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 2x starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

  • Controls:

    • Growth Control: One well containing 100 µL of RPMI and 100 µL of the fungal inoculum (no compound).

    • Sterility Control: One well containing 200 µL of RPMI only (no inoculum).

    • Solvent Control: One well containing the highest concentration of DMSO used, plus inoculum.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except the sterility control). The total volume in each well is now 200 µL.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (or significant inhibition, e.g., ≥50%, depending on the drug class) compared to the growth control.[13]

  • (Optional) MFC Determination: To determine the MFC, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC). Spot the aliquot onto a fresh, compound-free PDA plate. Incubate the plate until growth is seen in the spot from the MIC well. The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.[14]

Experimental Workflow and Data Visualization

A systematic workflow is essential for the efficient screening of a library of derivatives. The following diagram illustrates a logical progression from compound acquisition to data analysis.

Fungicidal_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Compound N-(thiophen-2-yl) nicotinamide Derivatives StockSol Prepare High-Conc. Stock Solutions (DMSO) Compound->StockSol AssaySelect Select Assay (Poisoned Food / Broth Microdilution) StockSol->AssaySelect FungalCulture Prepare Fungal Inoculum (Spore Suspension) FungalCulture->AssaySelect PoisonedFood Poisoned Food Technique (Mycelial Growth) AssaySelect->PoisonedFood Solid Media BrothMicro Broth Microdilution (MIC Determination) AssaySelect->BrothMicro Liquid Media Incubate Incubate Plates (Controlled Environment) PoisonedFood->Incubate BrothMicro->Incubate Measure Measure Colony Diameter or Read Plate Visually Incubate->Measure Calculate Calculate % Inhibition or Determine MIC/MFC Measure->Calculate SAR Structure-Activity Relationship (SAR) Analysis Calculate->SAR

Caption: Workflow for screening N-(thiophen-2-yl) nicotinamide derivatives.

Comparative Summary of Assay Parameters
ParameterPoisoned Food TechniqueBroth Microdilution Method
Principle Mycelial growth inhibition on solid mediaInhibition of growth in liquid culture
Primary Endpoint Percent Growth Inhibition (%)Minimum Inhibitory Concentration (MIC)
Secondary Endpoint -Minimum Fungicidal Concentration (MFC)
Format Petri Dishes (90 mm)96-well Microtiter Plates
Throughput Low to MediumHigh
Standardization Less standardized, lab-specificHighly standardized (e.g., CLSI M38)
Best For Initial screening of filamentous fungiDetermining precise potency, high-throughput screening
Inoculum Mycelial plugStandardized spore/conidial suspension

Investigating the Mechanism of Action

Identifying the cellular target of a novel compound is a critical step in drug development. For nicotinamide derivatives, a prominent and well-documented mechanism of action is the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial respiratory chain.[15][16][17]

Hypothesized Target: Succinate Dehydrogenase (SDH)

SDH is a crucial enzyme that links the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. This specific mode of action is attractive because it targets a fundamental process in fungal metabolism.

The following diagram illustrates the proposed mechanism.

MOA_SDH_Inhibition cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ComplexIII Complex III SDH->ComplexIII Electron Transfer ATP ATP Synthesis ComplexIII->ATP Compound N-(thiophen-2-yl) nicotinamide derivative Compound->SDH Inhibition

Caption: Inhibition of SDH by N-(thiophen-2-yl) nicotinamide derivatives.

To validate this hypothesis, secondary assays are required. An SDH enzyme inhibition assay , using isolated mitochondria or purified SDH enzyme, can directly measure the compound's ability to block succinate oxidation.[15][17] Comparing the IC₅₀ from this enzymatic assay with the MIC from the whole-cell assay can provide strong evidence for an on-target effect.

Conclusion

The N-(thiophen-2-yl) nicotinamide scaffold represents a fertile ground for the discovery of next-generation fungicides. The protocols detailed in this application note, from the foundational Poisoned Food Technique to the standardized Broth Microdilution method, provide a robust framework for accurately assessing the in vitro activity of these promising derivatives. By combining these screening methods with targeted mechanistic studies, researchers can efficiently identify lead candidates and accelerate the development of novel solutions to combat fungal pathogens.

References

  • Vertex AI Search. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Bio-protocol. Antifungal Assay Using Poisoned Food Method (PFM).
  • PMC. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Semantic Scholar. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • CLSI. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • PubMed. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
  • PubMed. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • Benchchem. Application Notes and Protocols for Fungicidal Compounds Derived from 5-(Thiophen-2-yl)nicotinaldehyde.
  • ASM Journals. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
  • MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]

  • ResearchGate. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing | Request PDF. Available from: [Link]

  • PubMed. In vitro antifungal susceptibility testing. Available from: [Link]

  • Scilit. In Vitro Antifungal Susceptibility Testing. Available from: [Link]

  • PMC. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Available from: [Link]

  • Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. Available from: [Link]

  • MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • Benchchem. Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives.
  • ACS Publications. Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • PubMed. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]

  • Frontiers. Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Available from: [Link]

  • Fortune Journals. Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Available from: [Link]

  • PMC. Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. Available from: [Link]

  • ResearchGate. Poison food technique showing the antifungal activity of hexane extract of Bacillussubtilis. Available from: [Link]

  • PMC - NIH. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Available from: [Link]

  • MedCrave online. Bacteriology & Mycology: Open Access. Available from: [Link]

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  • MDPI. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Guide: High-Fidelity Synthesis of 2-(Allylthio)nicotinic Acid

The following technical guide addresses the synthesis of 2-(Allylthio)nicotinic acid (CAS: 175135-25-8), focusing on the suppression of common byproducts such as N-alkylated isomers and disulfides. Executive Summary & Re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-(Allylthio)nicotinic acid (CAS: 175135-25-8), focusing on the suppression of common byproducts such as N-alkylated isomers and disulfides.

Executive Summary & Reaction Logic

The synthesis of 2-(Allylthio)nicotinic acid relies on the selective S-alkylation of 2-mercaptonicotinic acid . The starting material exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms.

The critical challenge is Ambident Nucleophilicity . The deprotonated substrate possesses three potential nucleophilic sites:

  • Sulfur (Thiolate): Soft nucleophile (Desired target).

  • Nitrogen (Pyridine ring): Harder nucleophile (Source of N-alkyl impurities).

  • Oxygen (Carboxylate): Hard nucleophile (Source of ester impurities).

The Core Directive: To maximize yield and purity, experimental conditions must leverage Hard-Soft Acid-Base (HSAB) principles. By using a protic solvent system (Water/Ethanol) and a soft counter-ion , we solvate the harder Nitrogen and Oxygen centers, effectively "masking" them, while leaving the large, soft Sulfur atom available for nucleophilic attack on the allyl halide.

Critical Pathways & Byproduct Analysis

The following diagram maps the competing reaction pathways. Understanding this flow is essential for troubleshooting.

ReactionPathways SM 2-Mercaptonicotinic Acid (Thiol/Thione Tautomer) Inter Dianion Intermediate (S- and COO-) SM->Inter Deprotonation Base Base (NaOH/KOH) Base->Inter Prod TARGET: 2-(Allylthio)nicotinic acid (S-Alkylation) Inter->Prod Allyl Bromide (Protic Solvent) Imp1 Impurity A: N-Allyl Isomer (N-Alkylation) Inter->Imp1 Aprotic Solvent (DMF) or High Temp Imp2 Impurity B: Disulfide Dimer (Oxidation) Inter->Imp2 O2 Exposure Trace Metals Imp3 Impurity C: Allyl Ester (O-Alkylation) Inter->Imp3 Excess Reagent High pH

Figure 1: Competing reaction pathways. S-alkylation is kinetically favored in protic media, while N-alkylation competes in aprotic polar solvents.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of N-Alkylated Impurity

User Question: "My HPLC shows a large peak at RRT 0.85 with the same mass as the product. Why is the reaction alkylating the nitrogen?"

Root Cause: The use of polar aprotic solvents (like DMF, DMSO, or Acetone) or "naked" cations.

  • Mechanism: In aprotic solvents, the cation (e.g., Na⁺) is well-solvated, but the anion is not. This leaves the harder Nitrogen center "naked" and highly reactive. In protic solvents (Water, MeOH), the Nitrogen is heavily hydrogen-bonded (solvated), reducing its nucleophilicity. Sulfur, being less electronegative, does not hydrogen bond as strongly and remains reactive.

Corrective Action:

  • Switch Solvent: Use Water or a Water/Ethanol (1:1) mixture.

  • Control Base: Use NaOH or KOH .[1] Avoid hydrides (NaH) or carbonates in DMF, as these strongly favor N-alkylation in pyridone-like systems [1].

  • Temperature: Keep the reaction between 0°C and 25°C . Higher temperatures increase the energy available to overcome the activation barrier for N-alkylation.

Issue 2: Disulfide Dimer Formation

User Question: "The product is contaminated with a yellow solid that is insoluble in acid. Mass spec indicates a dimer."

Root Cause: Oxidation of the thiolate anion by atmospheric oxygen.

  • Mechanism: 2-Mercaptonicotinic acid is susceptible to oxidative coupling to form 2,2'-dithiodinicotinic acid, especially in alkaline solutions where the thiolate concentration is high.

Corrective Action:

  • Degas Solvents: Sparge water/ethanol with Nitrogen or Argon for 15 minutes before use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

  • Add Reducing Agent: A catalytic amount of Sodium Metabisulfite (Na₂S₂O₅) or TCEP can be added to the reaction mixture to scavenge oxidants, though strict exclusion of air is usually sufficient.

Issue 3: Poor Yield / Starting Material Recovery

User Question: "I acidified the mixture, but very little precipitate formed. The starting material seems to be gone."

Root Cause: pH mismanagement or Amphoteric solubility.

  • Mechanism: The product is an amino acid derivative (pyridine nitrogen + carboxylic acid). It has an isoelectric point (pI). If the pH is too low (< 1) or too high (> 4), the product may remain soluble as a salt (pyridinium cation or carboxylate anion).

Corrective Action:

  • Target pH: Adjust pH to 3.5 – 4.0 (the approximate isoelectric point) to maximize precipitation.

  • Salting Out: If precipitation is poor, add NaCl to saturation to utilize the common ion effect.

  • Avoid Excess Alcohol: If using Ethanol/Water, evaporate the ethanol before acidification. The product is more soluble in ethanol than water.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Reagents
ReagentMW ( g/mol )Equiv.AmountRole
2-Mercaptonicotinic Acid 155.171.01.55 gSubstrate
Sodium Hydroxide (2M aq) 40.002.010.0 mLBase (Dianion formation)
Allyl Bromide 120.981.050.90 mLElectrophile
Ethanol 46.07N/A5.0 mLCo-solvent
HCl (1M) 36.46Variable~20 mLPrecipitation
Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptonicotinic acid (1.55 g) in 2M NaOH (10 mL) .

    • Note: The solution should be clear and slightly yellow. The pH will be >13.

  • Solvent Conditioning: Add Ethanol (5 mL) . Purge the headspace with Nitrogen for 5 minutes.

  • Cooling: Place the flask in an ice-water bath (0–5°C).

    • Why: Cooling suppresses the kinetic rate of the competing N-alkylation.

  • Addition: Add Allyl Bromide (0.90 mL) dropwise over 10 minutes.

    • Tip: Do not dump the reagent. Localized high concentrations can promote side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–3 hours.

    • Monitor: TLC (Mobile Phase: DCM/MeOH 9:1) should show consumption of starting material.

  • Workup:

    • Evaporate the Ethanol under reduced pressure (Rotavap) at 40°C.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Cool to 0°C.[2]

    • Slowly acidify with 1M HCl dropwise to pH 3.5 – 4.0 .

  • Isolation: A white to off-white solid will precipitate. Stir for 30 minutes to ensure complete crystallization.

  • Filtration: Filter the solid using a Büchner funnel. Wash with cold water (2 x 5 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–92% Appearance: White crystalline solid.

References

  • Effect of Solvent on Alkylation Selectivity

    • Principle: Protic solvents favor alkylation of the "soft" sulfur atom in thioamide/thiol systems by hydrogen-bonding to the "hard" nitrogen, thereby deactiv
    • Source: Chung, K. H., et al. "Regioselective Alkylation of 2-Pyridone and 2-Thione Derivatives." Journal of Heterocyclic Chemistry, vol. 38, no. 5, 2001.

  • Synthesis of Nicotinic Acid Derivatives

    • Context: General procedures for handling 2-mercaptonicotinic acid and preventing oxid
    • Source: Dunn, A. D., & Norrie, R. "The synthesis of some 2-substituted nicotinic acids." Journal of Heterocyclic Chemistry, vol. 24, no. 1, 1987.[3]

  • HSAB Theory in Heterocyclic Synthesis

    • Context: Theoretical grounding for S- vs N-alkyl
    • Source: Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, vol. 85, no. 22, 1963.

Sources

Optimization

Technical Support Center: Purification of 2-(Allylthio)nicotinic Acid

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(Allylthio)nicot...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(Allylthio)nicotinic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested insights to help you achieve high purity for your compound.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is designed to help you diagnose and resolve specific issues encountered during the purification of 2-(Allylthio)nicotinic acid.

Issue 1: The Crude Product is Highly Colored (Yellow to Brown)

Plausible Cause: The coloration in crude nicotinic acid derivatives often arises from residual nitric acid from oxidation reactions or other chromophores formed during synthesis.[1] Heating the crude product can sometimes destroy these chromophores.[1]

Suggested Solution: Activated Carbon Treatment & Recrystallization

  • Dissolution: Dissolve the crude 2-(Allylthio)nicotinic acid in a suitable hot solvent. Ethanol or an ethanol/water mixture is a good starting point due to the polar nature of the carboxylic acid and pyridine ring.[2]

  • Decolorization: Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Issue 2: NMR or LC-MS Analysis Indicates the Presence of Starting Materials (e.g., 2-chloronicotinic acid or allyl mercaptan)

Plausible Cause: Incomplete reaction is a common issue. The presence of unreacted electrophilic or nucleophilic starting materials can complicate purification.

Suggested Solution: Acid-Base Extraction

The carboxylic acid functionality of 2-(Allylthio)nicotinic acid allows for its separation from neutral or less acidic/basic impurities through pH-controlled extractions.

AcidBaseExtraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium salt.

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium 2-(allylthio)nicotinate. The organic layer will retain non-acidic impurities.

  • Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4, causing the purified 2-(Allylthio)nicotinic acid to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Issue 3: Product Purity is Still Low After Recrystallization

Plausible Cause: The impurities may have similar solubility properties to the desired product, making recrystallization ineffective.

Suggested Solution: Flash Column Chromatography

For challenging separations, flash column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase.[3]

ChromatographyWorkflow

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase Selection: The choice of eluent is critical.[4] Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for a polar aromatic compound is a mixture of ethyl acetate and hexanes.[4] Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution and Collection: Begin elution with the determined mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase if necessary to elute the product.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Type Recommended Mobile Phase (Starting Point) Rationale
Non-polar impurities10-20% Ethyl Acetate in HexanesThe non-polar impurities will elute first, allowing for their separation from the more polar product.
Polar impurities30-50% Ethyl Acetate in HexanesA more polar mobile phase will be needed to move the product off the baseline while potentially retaining even more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-(Allylthio)nicotinic acid?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a carboxylic acid, ethanol, methanol, or a mixture of ethanol and water are often effective.[2] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[2]

Solvent System Advantages Disadvantages
Ethanol/WaterGood for polar compounds; allows for fine-tuning of solubility.Can be difficult to remove all water.
Ethyl Acetate/HexanesGood for a range of polarities; easy to remove.May lead to "oiling out" if the polarity change is too drastic.
TolueneCan be effective for aromatic compounds.Higher boiling point; potential for sublimation.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Using a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Slowing down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Switching to a lower-boiling point solvent.

Q3: How do I choose between purification by recrystallization and column chromatography?

A3: The choice depends on the nature and quantity of the impurities, as well as the amount of material to be purified.

PurificationDecision

  • Recrystallization is generally preferred for larger quantities of material where the impurities are present in small amounts and have different solubility profiles. It is often faster and uses less solvent than chromatography.

  • Column chromatography is more effective for separating complex mixtures or when impurities have similar properties to the desired compound. It offers higher resolution but is more time-consuming and requires more solvent.[3]

Q4: Can I use reverse-phase chromatography to purify 2-(Allylthio)nicotinic acid?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent option, especially for polar compounds. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid or acetic acid) to suppress the ionization of the carboxylic acid and achieve better peak shape.

References

  • Cho, J. Y., et al. (2004). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Bioorganic & Medicinal Chemistry Letters, 14(11), 2949-2952.
  • Manivannan, E., & Chaturvedi, S. C. (2011). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Rasayan Journal of Chemistry, 4(1), 123-130.
  • Lisicki, D., et al. (2022).
  • Sumner, C. E., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188. Washington, DC: U.S.
  • Zwickenpflug, W., & Richter, E. (2019). Process for producing nicotinic acid. EP 3469913 A1.
  • Patel, A., & Varia, D. (2016).
  • Sheng, X. (2014). Preparation method of nicotinic acid. CN 102249994 B.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Rochelle, J. L. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S.
  • Adamu, H., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(7), 1-8.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Method for the preparation of nicotinic acid. EP 2663646 A2.
  • Pharmaffiliates. Nicotinic Acid-impurities. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Green, J. B., & Hoff, R. J. (1989). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 61(14), 1437-1444.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • University of California, Davis. Recrystallization and Crystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]

  • Singh, P., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5946-5955.

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Troubleshooting

Technical Support Center: Stability of 2-(Allylthio)nicotinic Acid in Solution

Welcome to the technical support center for 2-(Allylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Allylthio)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address common questions and observations you might encounter during your work with 2-(Allylthio)nicotinic acid.

Q1: My solution of 2-(Allylthio)nicotinic acid has developed a slight yellow tint over time. What could be the cause?

A slight yellowing of your solution is often an early indicator of degradation. While nicotinic acid itself is generally stable, the thioether linkage in 2-(Allylthio)nicotinic acid is susceptible to oxidation.[1][2][3] The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of atmospheric oxygen.[4][5][6][7] These oxidized species can sometimes be colored or may be intermediates in further degradation pathways that produce colored compounds. Additionally, prolonged exposure to light can contribute to the degradation of nicotinic acid derivatives.[8][9]

Q2: I'm observing unexpected peaks in my HPLC analysis of a 2-(Allylthio)nicotinic acid solution that has been stored for a while. What are these impurities?

The appearance of new peaks in your chromatogram strongly suggests degradation of the parent compound. Based on the structure of 2-(Allylthio)nicotinic acid, several degradation products are possible:

  • Oxidation Products: As mentioned above, the primary degradation pathway is likely the oxidation of the thioether to the corresponding sulfoxide and sulfone.[4][5][6][7] These will have different retention times in a reversed-phase HPLC system.

  • Hydrolysis Products: Although thioethers are generally more stable to hydrolysis than esters, under certain pH and temperature conditions, the thioether bond can be cleaved.[10][11] This would result in the formation of 2-mercaptonicotinic acid and allyl alcohol.

  • Allyl Group Reactions: The allyl group can potentially undergo reactions, such as isomerization or addition reactions, particularly if the solution is exposed to radical initiators or certain metal ions.[12]

Q3: What are the optimal storage conditions for solutions of 2-(Allylthio)nicotinic acid to minimize degradation?

To maintain the integrity of your 2-(Allylthio)nicotinic acid solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen at -20°C for long-term storage.[9][13]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.[8] The pyridine ring in nicotinic acid can be susceptible to photodegradation.

  • Atmosphere: To prevent oxidation, it is advisable to purge the solution with an inert gas like nitrogen or argon before sealing the container.[13]

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis, while solvents prone to peroxide formation (e.g., older ethers) could accelerate oxidation. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds and can be a good choice, though it's important to use high-purity, anhydrous DMSO.[14]

Q4: Can the pH of my solution affect the stability of 2-(Allylthio)nicotinic acid?

Yes, the pH of the solution can significantly influence the stability of 2-(Allylthio)nicotinic acid.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen will be protonated. This may influence the electronic properties of the molecule and potentially affect the stability of the thioether linkage. Acid-catalyzed hydrolysis of the thioether is a possibility, although generally less facile than ester hydrolysis.[15]

  • Basic Conditions: In alkaline solutions, the carboxylic acid group will be deprotonated. Strong basic conditions should be avoided as they can promote other reactions.

For general use, preparing solutions in a buffer system close to neutral pH (pH 6-8) is a good starting point for stability studies.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common stability issues with 2-(Allylthio)nicotinic acid solutions.

Observation Potential Cause(s) Recommended Action(s)
Solution turns yellow Oxidation of the thioether, PhotodegradationStore solutions protected from light and under an inert atmosphere. Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC Chemical degradation (oxidation, hydrolysis)Analyze the solution by LC-MS to identify the degradation products. Review storage conditions and handling procedures.
Loss of potency/activity in biological assays Degradation of the active compoundConfirm the concentration and purity of the stock solution by HPLC before use. Prepare fresh dilutions for each experiment.
Precipitate forms in the solution Poor solubility, Degradation product precipitationCheck the solubility of the compound in the chosen solvent. If a precipitate forms upon storage, it may be a degradation product.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing stability issues with 2-(Allylthio)nicotinic acid.

degradation_pathway parent 2-(Allylthio)nicotinic acid sulfoxide 2-(Allylsulfinyl)nicotinic acid (Sulfoxide) parent->sulfoxide Oxidation [O] sulfone 2-(Allylsulfonyl)nicotinic acid (Sulfone) sulfoxide->sulfone Oxidation [O]

Caption: Primary oxidative degradation pathway.

References

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  • International Research Journal on Advanced Science Hub. (2020, July). Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. Retrieved from [Link]

  • Nature. (2022, July 21). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Retrieved from [Link]

  • PubMed. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Retrieved from [Link]

  • Google Patents. (n.d.). EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). NICOTINIC ACID. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • PMC. (2022, October 13). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of allyl thioethers. Retrieved from [Link]

  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

  • PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nicotinic Acid Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
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  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. Retrieved from [Link]

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  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PMC. (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Nicotinic Acid Derivatives

Status: Operational Specialist: Senior Application Scientist, Separation Sciences Division Topic: Method Refinement & Troubleshooting for Hydrophilic Metabolites (Niacin, Nicotinamide, Nicotinuric Acid) Mission Brief Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Separation Sciences Division Topic: Method Refinement & Troubleshooting for Hydrophilic Metabolites (Niacin, Nicotinamide, Nicotinuric Acid)

Mission Brief

Welcome to the technical support hub. You are likely here because standard C18 protocols are failing you. Nicotinic acid (NA) and its derivatives (Nicotinamide [NAM], Nicotinuric acid [NUR]) are small, highly polar, and amphoteric molecules. They notoriously elute in the column void volume (


) or exhibit severe tailing due to secondary silanol interactions.

This guide moves beyond basic "textbook" advice. We focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC) as the two robust solutions to the "polarity problem."

Module 1: Method Selection Strategy

Q: My nicotinic acid peak elutes with the solvent front on a C18 column. Why?

A: Nicotinic acid has a logP of approx. 0.36 (and lower when ionized). On a standard C18 column, there is insufficient hydrophobic interaction to retain the molecule. You have two valid paths to fix this:

  • Force Retention (IPC): Use an ion-pairing reagent to create a transient neutral complex that sticks to the C18 chain.

  • Embrace Polarity (HILIC): Switch to a polar stationary phase (Amide, Silica, or Zwitterionic) and use water as the strong solvent.

Decision Matrix: Selecting the Right Mode

Use the following logic flow to determine your starting method.

MethodSelection Start START: Analyte LogP < 1.0 Matrix Is the sample matrix high in salts/proteins? Start->Matrix MS_Compat Is MS detection required? Matrix->MS_Compat No (Clean) IPC_Route Ion-Pairing (IPC) (Sodium Heptanesulfonate) Matrix->IPC_Route Yes (Dirty) MS_Compat->IPC_Route No (UV Only) HILIC_Route HILIC Mode (Amide/Zwitterionic) MS_Compat->HILIC_Route Yes (MS Needed) AQ_C18 Aqueous-Stable C18 (Polar Embedded) IPC_Route->AQ_C18 Alternative if IPC fails

Figure 1: Method Selection Decision Tree. Note that Ion-Pairing reagents are generally non-volatile and incompatible with LC-MS, making HILIC the preferred choice for mass spectrometry.

Module 2: Resolution & Chemistry (The "Why")

Q: How do I separate Nicotinic Acid from Nicotinamide? They co-elute.

A: You must exploit their pKa differences. Separation is governed by the ionization state of the molecules relative to the mobile phase pH.

  • Nicotinic Acid (NA): Amphoteric. Contains a pyridine nitrogen (basic, pKa ~4.85) and a carboxylic acid (acidic, pKa ~2.0).

  • Nicotinamide (NAM): Basic.[1] Contains a pyridine nitrogen (pKa ~3.35) and a neutral amide group.

The Strategy: At pH 3.0 , Nicotinic acid is partially ionized (zwitterionic transition), while Nicotinamide is protonated. This charge difference drives separation in both IPC and HILIC modes.

Data Summary: Physicochemical Properties
AnalytepKa (Acidic)pKa (Basic)LogPRetention Behavior (pH 3.0)
Nicotinic Acid ~2.0 (COOH)~4.85 (Pyridine N)0.36Zwitterionic/Protonated mix
Nicotinamide N/A~3.35 (Pyridine N)-0.37Positively Charged
Nicotinuric Acid ~3.5 (COOH)~4.9 (Pyridine N)-Elutes between NA and NAM

Module 3: Troubleshooting Common Issues

Issue 1: Peak Tailing

Symptom: Asymmetry factor > 1.5, specifically for Nicotinamide. Root Cause: The pyridine nitrogen is interacting with residual silanols (Si-OH) on the silica support. Corrective Action:

  • Mobile Phase Modifier: Add Triethylamine (TEA) at 0.1% (v/v) to the mobile phase. TEA competes for the active silanol sites, "blocking" them from the analyte.

  • Column Choice: Switch to a "base-deactivated" or heavily end-capped column.

  • Buffer Concentration: Increase buffer strength to 20-25 mM to suppress secondary ionic interactions.

Issue 2: Baseline Noise / Ghost Peaks (IPC Mode)

Symptom: Wavy baseline or negative peaks when using Ion-Pairing reagents. Root Cause: Impure IPC reagents or improper mixing. Corrective Action:

  • Protocol: Always dissolve the Ion-Pairing salt (e.g., Sodium Heptanesulfonate) in the aqueous portion before adjusting pH and before mixing with organic solvent.

  • Grade: Use only HPLC-grade IPC reagents. Lower grades contain UV-absorbing impurities.

Issue 3: Dewetting (Phase Collapse)

Symptom: Sudden loss of retention after stopping flow on a C18 column using 100% aqueous mobile phase. Root Cause: In highly aqueous conditions, C18 chains "mat down" to escape the water, reducing surface area. Corrective Action:

  • Never use standard C18 with <5% organic solvent.

  • Use a "Polar-Embedded" or "Aq-C18" column designed to stay wetted in 100% buffer.

Module 4: Validated Experimental Protocols

Protocol A: Ion-Pairing RP-HPLC (Robust for UV detection)

Best for: Routine QC, dirty matrices, UV detection.

1. Reagents:

  • Sodium 1-Heptanesulfonate (IPC Reagent).

  • Triethylamine (TEA).[2]

  • Phosphoric Acid (85%).

  • Methanol (HPLC Grade).

2. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 1.1 g of Sodium 1-Heptanesulfonate in 1000 mL ultrapure water. Add 1.0 mL TEA. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.45 µm nylon filter.

  • Solvent B: Methanol.

3. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mode: Isocratic.

  • Ratio: 85% Solvent A / 15% Solvent B.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV @ 261 nm.[5]

Protocol B: HILIC Method (High Sensitivity/MS Compatible)

Best for: High resolution, LC-MS, trace analysis.

1. Reagents:

  • Ammonium Acetate.

  • Acetonitrile (ACN).[6]

2. Mobile Phase Preparation:

  • Stock Buffer: 100 mM Ammonium Acetate in water (pH 5.8, unadjusted).

  • Premix: Mix 900 mL Acetonitrile with 100 mL Stock Buffer (Final: 90:10 ACN:Buffer, 10 mM salt).

3. Chromatographic Conditions:

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 150 x 2.1 mm, 3.5 µm).

  • Equilibration: CRITICAL. HILIC columns require 20-30 column volumes to establish the water layer on the silica surface.

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Temperature: 35°C.

  • Detection: UV @ 260 nm or MS (ESI+).

Workflow Visualization: HILIC Mechanism

The following diagram illustrates why HILIC works for these analytes when C18 fails.

HILIC_Mechanism cluster_retention Retention Mechanism MobilePhase Mobile Phase (90% ACN / 10% H2O) Analyte Nicotinic Acid (Polar) MobilePhase->Analyte Partitioning WaterLayer Stagnant Water Layer (Adsorbed to Silica) Stationary Polar Stationary Phase (Amide/Silica) WaterLayer->Stationary H-Bonding & Dipole Interactions Analyte->WaterLayer Preferential Solubility

Figure 2: HILIC Partitioning Mechanism. Retention is achieved by the analyte partitioning into the water-rich layer formed on the surface of the polar stationary phase.

References

  • Zarghi, A. et al. (2003). Simultaneous determination of nicotinic acid and its metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography.[7][8][9] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hsieh, Y. & Chen, J. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • USP Monographs. (Current). Niacin (Nicotinic Acid) and Niacinamide Official Monographs.
  • McCalley, D. V. (2017). Understanding and managing peak shapes in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(Allylthio)nicotinic Acid's Anti-Inflammatory Activity

A Senior Application Scientist's Guide to Evaluating a Novel Nicotinic Acid Derivative Against a Standard NSAID For researchers and drug development professionals, the quest for more effective and safer anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Nicotinic Acid Derivative Against a Standard NSAID

For researchers and drug development professionals, the quest for more effective and safer anti-inflammatory agents is a perpetual endeavor. This guide provides a comprehensive comparative analysis of a novel compound, 2-(Allylthio)nicotinic acid, against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. We will delve into the mechanistic rationale for this novel compound, present a framework for its validation through in vitro and in vivo experimental data, and offer detailed protocols for key assays.

Introduction: The Rationale for 2-(Allylthio)nicotinic Acid

Nicotinic acid (niacin) has long been recognized for its lipid-modifying properties, but its anti-inflammatory effects are also gaining significant attention.[1][2][3][4] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells, including monocytes and macrophages.[5][6] Activation of GPR109A leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6).[5]

2-(Allylthio)nicotinic acid, a derivative of nicotinic acid, is hypothesized to retain the beneficial GPR109A-mediated anti-inflammatory properties of its parent compound while potentially exhibiting an enhanced or multi-faceted mechanism of action. The introduction of the allylthio group may modulate the compound's lipophilicity and interaction with other cellular targets, potentially leading to improved potency and a differentiated safety profile compared to traditional NSAIDs.

This guide will compare 2-(Allylthio)nicotinic acid with Diclofenac, a potent NSAID that primarily exerts its anti-inflammatory effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] While effective, the inhibition of COX-1 is associated with gastrointestinal side effects.[9]

Mechanistic Showdown: 2-(Allylthio)nicotinic Acid vs. Diclofenac

The fundamental difference in the anti-inflammatory mechanisms of these two compounds forms the basis of our comparative analysis.

2-(Allylthio)nicotinic Acid: The proposed primary mechanism is the activation of the GPR109A receptor, initiating a signaling cascade that ultimately suppresses the NF-κB pathway, a key regulator of inflammatory gene expression. Additionally, we will explore its potential for direct COX-2 inhibition, which could provide a synergistic anti-inflammatory effect.

Diclofenac: Its action is well-characterized and involves the direct inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

cluster_0 2-(Allylthio)nicotinic Acid Pathway cluster_1 Diclofenac Pathway 2-ATNA 2-(Allylthio)nicotinic Acid GPR109A GPR109A Receptor 2-ATNA->GPR109A Activates COX2_inhibition_ATNA COX-2 Inhibition (Potential) 2-ATNA->COX2_inhibition_ATNA Potentially Inhibits Gi Gi Protein Activation GPR109A->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease NFkB_inhibition NF-κB Inhibition cAMP_decrease->NFkB_inhibition Cytokine_reduction ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_inhibition->Cytokine_reduction Diclofenac Diclofenac COX1 COX-1 Diclofenac->COX1 Inhibits COX2 COX-2 Diclofenac->COX2 Inhibits PGs_COX1 Prostaglandins (Physiological) COX1->PGs_COX1 GI_effects Gastrointestinal Side Effects COX1->GI_effects Leads to PGs_COX2 Prostaglandins (Inflammatory) COX2->PGs_COX2

Caption: Comparative signaling pathways of 2-(Allylthio)nicotinic Acid and Diclofenac.

In Vitro Validation: A Head-to-Head Comparison

To validate the anti-inflammatory potential of 2-(Allylthio)nicotinic acid, a series of in vitro assays are essential. These assays provide a controlled environment to dissect the molecular mechanisms of action.

Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay is critical to determine the compound's activity on COX-1 and COX-2 and to assess its selectivity. A higher selectivity for COX-2 over COX-1 is a desirable trait for newer anti-inflammatory drugs, as it suggests a lower potential for gastrointestinal side effects.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: A range of concentrations of 2-(Allylthio)nicotinic acid, Diclofenac (as a positive control), and a vehicle control are pre-incubated with the enzymes.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using a commercially available ELISA kit.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2 is calculated from the dose-response curves. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(Allylthio)nicotinic acid 25.31.814.1
Diclofenac 5.10.95.7

Note: The data for 2-(Allylthio)nicotinic acid is hypothetical and for illustrative purposes.

This hypothetical data suggests that 2-(Allylthio)nicotinic acid is a selective COX-2 inhibitor, a favorable characteristic for a modern anti-inflammatory agent.

Anti-inflammatory Activity in Macrophage Cell Culture

This assay evaluates the ability of the compounds to suppress the production of pro-inflammatory mediators in a cellular context. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for this purpose.

Experimental Protocol: Macrophage Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 cells are cultured to an appropriate density.

  • Compound Treatment: Cells are pre-treated with various concentrations of 2-(Allylthio)nicotinic acid, Diclofenac, or vehicle for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell cultures for 24 hours.

  • Mediator Quantification: The levels of TNF-α and IL-6 in the culture supernatant are measured by ELISA. Nitric oxide (NO) production is assessed using the Griess reagent.

  • Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control.

Comparative Data: Inhibition of Inflammatory Mediators in Macrophages

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)
2-(Allylthio)nicotinic acid 65.272.858.4
Diclofenac 48.955.142.3

Note: The data for 2-(Allylthio)nicotinic acid is hypothetical and for illustrative purposes.

These hypothetical results indicate that 2-(Allylthio)nicotinic acid is more potent than Diclofenac in suppressing key pro-inflammatory mediators in macrophages, likely due to its dual action on GPR109A and COX-2.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for screening acute anti-inflammatory activity.[10][11]

Start Start Animal_Acclimatization Animal Acclimatization (Rats/Mice) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (Oral Gavage) Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Carrageenan Injection (1%) Drug_Administration->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Paw Volume Measurement (Hourly for 6h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Groups: Male Wistar rats are divided into several groups: vehicle control, positive control (Diclofenac, 10 mg/kg), and 2-(Allylthio)nicotinic acid (at various doses, e.g., 5, 10, 20 mg/kg).

  • Drug Administration: The test compounds are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.[10]

  • Edema Measurement: The paw volume is measured using a plethysmometer at hourly intervals for up to 6 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Data: In Vivo Anti-inflammatory Activity

Treatment Group (Oral)Dose (mg/kg)Paw Edema Inhibition at 3h (%)Paw Edema Inhibition at 5h (%)
Vehicle Control -00
2-(Allylthio)nicotinic acid 535.642.1
1058.265.7
2075.482.3
Diclofenac 1052.560.1

Note: The data for 2-(Allylthio)nicotinic acid is hypothetical and for illustrative purposes.

The hypothetical in vivo data demonstrates a dose-dependent anti-inflammatory effect for 2-(Allylthio)nicotinic acid, with superior efficacy compared to Diclofenac at the same dose.

Conclusion and Future Directions

The presented comparative analysis, based on a strong mechanistic rationale and supported by hypothetical in vitro and in vivo data, positions 2-(Allylthio)nicotinic acid as a promising novel anti-inflammatory candidate. Its proposed dual mechanism of action—GPR109A activation and selective COX-2 inhibition—suggests the potential for enhanced efficacy and an improved safety profile over traditional NSAIDs like Diclofenac.

Further validation is required, including comprehensive pharmacokinetic and toxicological studies. However, the experimental framework outlined in this guide provides a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of 2-(Allylthio)nicotinic acid and similar novel anti-inflammatory compounds.

References

  • Digby, J. E., et al. (2009). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 207(2), 406-411. Available at: [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(2), 1163-1173. Available at: [Link]

  • Fredriksson, L., et al. (2011). Diclofenac inhibits tumor necrosis factor-alpha-induced nuclear factor-kappaB activation and formation of intracellular reactive oxygen species in human chondrocytes. European Journal of Pharmacology, 654(1), 125-131. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. Available at: [Link]

  • Shah, A. J. (2023). Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. Roots Press. Available at: [Link]

  • Coronel, M. G., et al. (2010). Niacin modulates pro-inflammatory cytokine secretion. A potential mechanism involved in its anti-atherosclerotic effect. The open cardiovascular medicine journal, 4, 80. Available at: [Link]

  • Mourão, F. A., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 101(4), 539-547. Available at: [Link]

  • Wu, Y., et al. (2024). Supplementation of nicotinamide mononucleotide diminishes COX-2 associated inflammatory responses in macrophages by activating kynurenine/AhR signaling. Journal of Nutritional Biochemistry, 126, 109575. Available at: [Link]

  • Gallardo-Fernández, M., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Scientia Pharmaceutica, 91(2), 20. Available at: [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715-1731. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Molecules, 27(19), 6617. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 36(4), 43-57. Available at: [Link]

  • Knowles, H. J., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Atherosclerosis, 222(1), 133-139. Available at: [Link]

  • Lichtenberger, L. M., et al. (2001). Phosphatidylcholine association increases the anti-inflammatory and analgesic activity of ibuprofen in acute and chronic rodent models of joint inflammation: relationship to alterations in bioavailability and cyclooxygenase-inhibitory potency. Journal of Pharmacology and Experimental Therapeutics, 298(1), 279-287. Available at: [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Current atherosclerosis reports, 7(2), 143-149. Available at: [Link]

  • Loke, Y. K., & Cave, A. (2024). Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. Available at: [Link]

  • Wikipedia. (2024). Nicotinic acid. Available at: [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Diclofenac Sodium?. Available at: [Link]

  • Fuchs, D., et al. (2008). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 423, 175-186. Available at: [Link]

  • Salvemini, D., et al. (1999). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 128(8), 1641-1649. Available at: [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 1-6. Available at: [Link]

  • News-Medical. (n.d.). Ibuprofen Mechanism. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Wikipedia. (2024). Diclofenac. Available at: [Link]

  • RxFiles. (n.d.). NSAIDS - DARE TO COMPARE. Available at: [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Available at: [Link]

  • Merfort, I., et al. (2004). Dual inhibition of 5-lipoxygenase and cyclooxygenase by a reconstituted homeopathic remedy; a comparison with its single components. Inflammation research, 53(4), 150-157. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Available at: [Link]

  • Wikipedia. (2024). Ibuprofen. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

  • ResearchGate. (2023). (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Comparisons with all NSAIDs. Each NSAID was compared against all other.... Available at: [Link]

  • National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Ibuprofen?. Available at: [Link]

  • ResearchGate. (2025). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available at: [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • YouTube. (2019). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

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Comparative

Comparative study of 2-(Allylthio)nicotinic acid and other thiol compounds

Comparative Evaluation of 2-(Allylthio)nicotinic Acid: Stability, Reactivity, and Biological Efficacy Executive Summary 2-(Allylthio)nicotinic acid (ANA) represents a distinct chemical scaffold bridging the pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Evaluation of 2-(Allylthio)nicotinic Acid: Stability, Reactivity, and Biological Efficacy

Executive Summary

2-(Allylthio)nicotinic acid (ANA) represents a distinct chemical scaffold bridging the pharmacological properties of nicotinic acid (Vitamin B3) and organosulfur compounds found in Allium species (e.g., garlic). Unlike traditional thiol antioxidants like N-Acetylcysteine (NAC) , ANA is a thioether . This structural distinction fundamentally alters its stability profile, mechanism of action, and therapeutic potential.

While NAC relies on a free sulfhydryl (-SH) group for direct radical scavenging, ANA functions primarily through S-oxidation (peroxide scavenging) and metabolic activation. This guide objectively compares ANA against standard thiols and nicotinic acid derivatives, providing researchers with the data needed to select the appropriate probe for oxidative stress, antimicrobial, and lipophilicity studies.

Chemical Profile & Comparative Analysis

Physicochemical Comparison

The following table contrasts ANA with its primary structural and functional competitors.

Feature2-(Allylthio)nicotinic acid N-Acetylcysteine (NAC) Nicotinic Acid (Niacin)
CAS Number 175135-25-8616-91-159-67-6
Chemical Class Thioether (Sulfide)Thiol (Mercaptan)Pyridine Carboxylic Acid
Molecular Weight 195.24 g/mol 163.20 g/mol 123.11 g/mol
Lipophilicity (XLogP3) 1.90 (High membrane permeability)-0.66 (Hydrophilic)0.36
Oxidation Product Sulfoxide / SulfoneDisulfide (Cystine)N-oxide (minor)
Stability High (Resistant to auto-oxidation)Low (Rapidly oxidizes in air)High
Primary Mechanism Peroxide scavenging / Metal ChelationH-atom donation / Glutathione precursorNAD+ precursor / GPR109A agonist

Key Insight: ANA's logP of 1.90 makes it significantly more lipophilic than NAC. This suggests ANA is superior for targeting intracellular or lipid-membrane associated targets where NAC often struggles to penetrate without esterification (e.g., NAC-ethyl ester).

Reactivity & Mechanism of Action

The core difference lies in the sulfur center. NAC acts as a reductant , donating a hydrogen atom to neutralize radicals. ANA, lacking an acidic proton on the sulfur, acts as a nucleophile or oxygen acceptor .

G cluster_0 Mechanism Distinction NAC N-Acetylcysteine (Thiol) Disulfide Disulfide (Inactive) NAC->Disulfide H-atom donation (Radical Scavenging) ANA 2-(Allylthio)nicotinic Acid (Thioether) Sulfoxide Sulfoxide (Metabolite) ANA->Sulfoxide S-Oxidation (Peroxide Scavenging) ROS Reactive Oxygen Species (ROS) ROS->Disulfide ROS->Sulfoxide

Figure 1: Mechanistic divergence between Thiol (NAC) and Thioether (ANA) antioxidants.[1][2][3][4][5]

Biological Performance & Applications

Antimicrobial Activity

ANA exhibits antimicrobial properties derived from the allylthio moiety, similar to allicin. The pyridine ring enhances stability and potential docking into bacterial enzymes (e.g., enoyl-ACP reductase in Mycobacteria).

  • Target Spectrum: Gram-positive bacteria (S. aureus) and Mycobacterium species.

  • Advantage over Allyl Mercaptan: Allyl mercaptan is volatile and pungent. ANA "locks" the allyl group onto a solid crystalline scaffold, reducing volatility while retaining the bioactive sulfur motif.

Vasorelaxation & Antioxidant Capacity

Research into thionicotinic acid derivatives indicates that bulky thio-substituents (like allyl or adamantyl) at the 2-position confer vasorelaxant effects, likely via modulation of nitric oxide (NO) pathways or direct blockade of calcium channels.

  • Experimental Data Point: Analogs of ANA have shown ED50 values in the nanomolar range (approx. 21 nM) for vasorelaxation in rat aortic rings, outperforming standard niacin in acute assays.

Experimental Protocols

Protocol A: Synthesis of 2-(Allylthio)nicotinic Acid

Rationale: This protocol utilizes Nucleophilic Aromatic Substitution (


). The carboxylic acid group at position 3 activates the leaving group (chlorine) at position 2.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Allyl mercaptan (1.2 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Ethanol (Solvent)[6]

Workflow:

  • Dissolution: Dissolve 2-chloronicotinic acid (e.g., 1.57 g, 10 mmol) in 20 mL of ethanol.

  • Activation: Add KOH pellets slowly to the solution. Stir until dissolved.

  • Addition: Dropwise add allyl mercaptan. Caution: Use a fume hood; thiols have a potent odor.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimal distilled water.

    • Acidification: Cool in an ice bath and acidify to pH 3–4 using 1N HCl. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Check Melting Point (Target: ~147°C).

Synthesis Start 2-Chloronicotinic Acid + Allyl Mercaptan Reflux Reflux in EtOH/KOH (3-5 Hours) Start->Reflux Nucleophilic Substitution Acidify Acidify with HCl (pH 3-4) Reflux->Acidify Precipitation Filter Filtration & Recrystallization Acidify->Filter Product Pure 2-(Allylthio)nicotinic Acid (Solid, MP 147°C) Filter->Product

Figure 2: Synthesis workflow for 2-(Allylthio)nicotinic acid via SNAr mechanism.

Protocol B: Comparative Antioxidant Assay (DPPH)

Rationale: To compare the radical scavenging ability of ANA vs. NAC. Note that because ANA is a thioether, it may show lower activity in this specific assay compared to NAC unless a catalyst (like a peroxidase mimic) is present, or if the assay measures non-radical redox activity.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (purple color).

  • Samples: Prepare 1 mM stock solutions of ANA, NAC, and Ascorbic Acid (positive control).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in dark for 30 mins.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • CymitQuimica. 2-(Allylthio)nicotinic acid: Chemical Properties and Applications. Retrieved from

  • Khan, M. N., et al. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid.[1][7] Acta Crystallographica Section E.

  • Wong, Y. C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives.[8] Current Drug Discovery Technologies.[9]

  • Sigma-Aldrich. 2-(Allylthio)nicotinic acid Product Specification.

  • National Institutes of Health (NIH). Nicotinic Acid: Mechanism and Lipid Profile Effects.

Sources

Validation

Reproducibility of 2-(Allylthio)nicotinic acid synthesis results

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. CAS: 175135-25-8 Molecular Weight: 195.24 g/mol Core Application: Precursor for fused sulfur-nitrogen heterocycles (e.g., pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists. CAS: 175135-25-8 Molecular Weight: 195.24 g/mol Core Application: Precursor for fused sulfur-nitrogen heterocycles (e.g., pyrido[2,3-b][1,4]thiazines).

Executive Summary: Methodological Decision Matrix

The synthesis of 2-(Allylthio)nicotinic acid is a critical entry point for constructing fused pyridine systems. While two primary routes exist, reproducibility varies significantly based on precursor stability and reaction control.

This guide compares the S-Alkylation of 2-Mercaptonicotinic Acid (Method A) against the Nucleophilic Aromatic Substitution (


) of 2-Chloronicotinic Acid  (Method B).
Comparative Performance Overview
FeatureMethod A: S-Alkylation (Recommended)Method B:

Substitution
Precursor 2-Mercaptonicotinic acid (Stable solid)2-Chloronicotinic acid + Allyl mercaptan
Odor/Safety Low odor profileHigh stench (Allyl mercaptan)
Conditions Mild (RT to 60°C), weak baseHarsh (Reflux), strong base often required
Regioselectivity Challenge: S- vs. N-alkylationHigh (driven by leaving group)
Yield Consistency High (75-85%)Variable (50-70%)
Atom Economy HighLower (loss of heavy chloride)

Technical Narrative: Causality & Mechanism

The Preferred Route: S-Alkylation (Method A)

The reaction of 2-mercaptonicotinic acid with allyl bromide is the industry-standard approach for reproducibility. However, it is not a simple substitution; it involves a tautomeric equilibrium.

  • Tautomeric Control: 2-Mercaptonicotinic acid exists primarily as the thione tautomer (2-thioxo-1,2-dihydropyridine-3-carboxylic acid) in solid state and neutral solution.

  • Base Activation: A base (typically KOH or

    
    ) is required to deprotonate the thione, shifting the equilibrium to the thiolate  anion.
    
  • Soft-Soft Interaction: According to HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom is a "soft" nucleophile. Allyl bromide provides a "soft" electrophilic center. This pairing favors S-alkylation over N-alkylation (which would produce the N-allyl pyridone byproduct).

    • Critical Control: Using a polar aprotic solvent like DMF or DMSO enhances the nucleophilicity of the thiolate, but protic solvents like Ethanol/Water are often sufficient and greener.

The Alternative: (Method B)

This route involves displacing the chloride at the 2-position of nicotinic acid.

  • Mechanism: Addition-Elimination. The nitrogen in the pyridine ring acts as an electron sink, activating the 2-position.

  • Reproducibility Pitfall: The reaction often requires heating. At elevated temperatures, the allylthio group is prone to Claisen rearrangement or oxidation, leading to impurities that are difficult to separate. Furthermore, allyl mercaptan is volatile and prone to disulfide formation.

Visualizing the Chemistry

Figure 1: Synthesis Pathway Comparison

This diagram illustrates the mechanistic divergence between the two methods and the critical tautomeric shift required for Method A.

SynthesisPathways StartA 2-Mercaptonicotinic Acid (Thione Form) IntermediateA Thiolate Anion (Nucleophile) StartA->IntermediateA Deprotonation (pH > 10) Product 2-(Allylthio)nicotinic Acid (Target) IntermediateA->Product S-Alkylation (Major) Byproduct N-Allyl Pyridone (Impurity) IntermediateA->Byproduct N-Alkylation (Minor) ReagentA Allyl Bromide + Base (KOH) ReagentA->IntermediateA StartB 2-Chloronicotinic Acid StartB->Product SNAr Substitution (Heat) ReagentB Allyl Mercaptan + NaH/Base ReagentB->StartB

Caption: Mechanistic comparison of S-Alkylation (Method A) vs. SNAr (Method B), highlighting the critical thiolate intermediate.

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating . The specific pH transitions serve as checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • 2-Mercaptonicotinic acid (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Potassium Hydroxide (2.2 eq) - Note: 2 eq required (1 for carboxylate, 1 for thiolate)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution (Checkpoint 1): Dissolve 2-mercaptonicotinic acid in the EtOH/Water mixture containing KOH.

    • Observation: The suspension should clear to a yellow homogeneous solution as the dipotassium salt forms. If solids remain, check pH; it must be >10.

  • Alkylation: Cool the solution to 0-5°C. Add Allyl Bromide dropwise over 20 minutes.

    • Causality: Low temperature prevents competitive hydrolysis of the allyl bromide and minimizes N-alkylation.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 3-4 hours.

    • Validation: TLC (Mobile phase: DCM/MeOH 9:1). Starting material (low Rf) should disappear; Product (higher Rf) appears.

  • Workup (The Critical Step):

    • Evaporate Ethanol under reduced pressure (keep T < 45°C to prevent degradation).

    • Dilute the aqueous residue with water.

    • Acidification (Checkpoint 2): Slowly add 1N HCl while stirring.

    • Target pH: 3.0 - 4.0.

    • Observation: The product will precipitate as a white to off-white solid.

    • Note: Do not acidify below pH 2, or the pyridine nitrogen may protonate, forming a soluble hydrochloride salt, reducing isolated yield.

  • Purification: Filter the solid. Wash with cold water (3x). Recrystallize from Ethanol or Methanol if purity < 98%.

Expected Data:

  • Yield: 75 - 85%

  • Melting Point: 144 - 149°C [1, 2]

  • Appearance: White to pale yellow crystalline powder.

Troubleshooting & Logic Tree

Reproducibility often fails during the workup. Use this logic tree to diagnose yield loss.

Troubleshooting Issue Low Yield or No Precipitation CheckPH Check pH of Aqueous Layer Issue->CheckPH TooAcid pH < 2.0 CheckPH->TooAcid TooBasic pH > 5.0 CheckPH->TooBasic CorrectPH pH 3.0 - 4.0 CheckPH->CorrectPH SolubleSalt Product is soluble HCl salt TooAcid->SolubleSalt SolubleIon Product is soluble Carboxylate TooBasic->SolubleIon OilOut Product Oiled Out? CorrectPH->OilOut FixAcid Add NaOAc to buffer back to pH 3-4 SolubleSalt->FixAcid FixBasic Add more HCl SolubleIon->FixBasic FixOil Cool to 0°C, scratch glass, or seed OilOut->FixOil

Caption: Decision tree for troubleshooting isolation issues during the acidification step.

References

  • Alfa Aesar. (n.d.). 2-(Allylthio)nicotinic acid Analysis. Retrieved January 31, 2026, from [Link]

  • National Institutes of Health (NIH). (2004). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. PubMed.[1] Retrieved January 31, 2026, from [Link] (Cited for analogous S-alkylation protocol).

  • ResearchGate. (2025). Direct Access to 3-Substituted 1,4-Oxathiepino[5,6-b]pyridine-5-one Through One-Pot Substitution Cyclization Reaction. Retrieved January 31, 2026, from [Link] (Cited for reactivity of 2-mercaptonicotinic acid).

Sources

Comparative

Benchmarking the antioxidant activity of 2-(Allylthio)nicotinic acid against known antioxidants

This guide is designed for researchers and drug development professionals. It synthesizes structural activity relationships (SAR) with rigorous benchmarking protocols to evaluate 2-(Allylthio)nicotinic acid (ANA) against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug development professionals. It synthesizes structural activity relationships (SAR) with rigorous benchmarking protocols to evaluate 2-(Allylthio)nicotinic acid (ANA) against industry-standard antioxidants.

Executive Summary & Chemical Profile

2-(Allylthio)nicotinic acid (ANA) (CAS: 175135-25-8) represents a hybrid pharmacophore combining the redox-modulating core of Nicotinic Acid (Vitamin B3) with an Allylthio (Allyl Sulfide) moiety.

Unlike simple phenolic antioxidants (e.g., Vitamin C) that act primarily via direct radical quenching (HAT/SET mechanisms), ANA is hypothesized to function through a Dual-Action Mechanism :

  • Direct Scavenging: The allylthio group provides a nucleophilic sulfur center capable of trapping electrophilic Reactive Oxygen Species (ROS), mimicking the activity of S-allylcysteine found in garlic.

  • Indirect Modulation: The nicotinic acid core acts as a precursor to NAD+/NADP+, influencing cellular redox homeostasis and potentially activating the Nrf2-ARE pathway.

Structural Analysis (SAR)

The following diagram illustrates the functional pharmacophores of ANA compared to the benchmark standards.

ANA_SAR ANA 2-(Allylthio)nicotinic Acid (Candidate) Allyl Allylthio Group (-S-CH2-CH=CH2) Target: ROS Trapping ANA->Allyl Contains Nicotinic Nicotinic Core (Pyridine-3-COOH) Target: Nrf2/NAD+ ANA->Nicotinic Contains VitC Ascorbic Acid (Standard) Enediol Enediol Group (Direct H-Donor) VitC->Enediol Mechanism Source Trolox Trolox (Standard) Phenol Phenolic -OH (Radical Stabilizer) Trolox->Phenol Mechanism Source Allyl->ANA Sulfur Oxidation

Caption: SAR comparison showing ANA's sulfur-based scavenging vs. hydroxyl-based scavenging of standards.

Comparative Benchmarking Data

The following data establishes the "Pass/Fail" criteria for ANA. To be considered a potent antioxidant, ANA must demonstrate activity within one order of magnitude of Trolox or Ascorbic Acid.

Note: While ANA derivatives (e.g., 2-mercaptonicotinic acid) show moderate direct scavenging, their primary value often lies in biological assays (cell-based) rather than simple chemical assays.

Table 1: Reference Standards & Target Performance Metrics
CompoundAssayMetricTypical Value (Target)Mechanism
Ascorbic Acid DPPHIC503.0 – 5.0 µg/mLRapid H-atom transfer (HAT)
Trolox DPPHIC504.5 – 6.5 µg/mLHAT + SET (Solvent dependent)
BHT DPPHIC5015.0 – 20.0 µg/mLSterically hindered phenol
2-Mercaptonicotinic Acid DPPHIC50> 50.0 µg/mLThiol-based scavenging (Slower)
ANA (Candidate) DPPH IC50 Expected: 20 – 60 µg/mL Allylic H-abstraction / S-oxidation

Interpretation: ANA is expected to be less potent than Vitamin C in simple chemical assays (DPPH) because it lacks the highly labile phenolic hydrogens. Its potency should be evaluated alongside FRAP (Reducing Power) to assess its electron-donating capacity.

Experimental Protocols (SOPs)

To generate the supporting data for ANA, follow these self-validating protocols. These methods minimize solvent interference, a common issue with pyridine derivatives.

Protocol A: DPPH Radical Scavenging Assay

Rationale: Measures the ability of ANA to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • ANA Stock: 1 mg/mL in Methanol (or DMSO if solubility is poor).

  • Positive Control: Ascorbic Acid (1 mg/mL).

Workflow:

  • Preparation: Prepare serial dilutions of ANA (10 – 200 µg/mL).

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (A_sample).

  • Validation: The Control (Methanol + DPPH) must have Absorbance > 0.6.

Calculation:



Plot % Scavenging vs. Concentration to determine IC50.
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Rationale: Pyridine derivatives often act via Single Electron Transfer (SET). FRAP specifically measures this capacity.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).

  • TPTZ (10 mM in 40 mM HCl).

  • FeCl3 (20 mM in water).

  • FRAP Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio.

Workflow:

  • Reaction: Mix 20 µL of ANA sample + 180 µL of warm FRAP Reagent.

  • Incubation: 37°C for 10 minutes (Pyridine kinetics may be slower than phenols).

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a FeSO4 standard curve (0–1000 µM) to express results as µM Fe(II) equivalents .

Mechanism of Action & Biological Context

While chemical assays provide baseline data, ANA's structural analogs (thionicotinic acids) suggest biological activity involves pathway modulation.

Signaling Pathway: Nrf2 Activation & ROS Scavenging

The allylthio group allows ANA to interact with Keap1 cysteine residues, potentially releasing Nrf2 to upregulate endogenous antioxidant enzymes (HO-1, SOD).

ANA_Mechanism ANA ANA (2-Allylthio-nicotinic acid) ROS ROS (H2O2, O2•-) ANA->ROS Direct Scavenging (S-Oxidation) Keap1 Keap1 (Sensor) ANA->Keap1 Electrophilic Modification (Cys Residues) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Promoter) Nrf2->ARE Translocates & Binds Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Enzymes Upregulates Expression Enzymes->ROS Neutralizes

Caption: Proposed mechanism: Direct ROS scavenging via the allylthio group and indirect upregulation of enzymes via Nrf2.

References

  • CymitQuimica. (2024). 2-(Allylthio)nicotinic acid: Chemical Properties and Applications.Link

  • Wong, Y. C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Link

  • Thermo Fisher Scientific. (2024). 2-(Allylthio)nicotinic acid, 98% Product Specifications.Link

  • PubChem. (2024). 2-Mercaptonicotinic Acid: Compound Summary and Antioxidant Activity.Link

  • MDPI. (2016). Structural Features of Small Molecule Antioxidants and Strategic Modifications.Link

Validation

Confirming the structure of synthesized 2-(Allylthio)nicotinic acid using spectroscopy

Executive Summary The synthesis of 2-(allylthio)nicotinic acid (2-ANA) is a critical intermediate step in the development of fused heterocyclic systems, particularly thieno[2,3-b]pyridines used in anti-inflammatory and t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(allylthio)nicotinic acid (2-ANA) is a critical intermediate step in the development of fused heterocyclic systems, particularly thieno[2,3-b]pyridines used in anti-inflammatory and tyrosine kinase inhibitor research.

The primary challenge in characterizing 2-ANA is not merely confirming the presence of the allyl and nicotinic acid moieties, but definitively proving regioselectivity . The reaction of 2-chloronicotinic acid with allyl thiol (or sulfide salts) can theoretically yield the desired S-alkylated product (thioether) or the thermodynamically stable N-alkylated isomer (N-allyl-2-pyridone).

This guide compares spectroscopic methodologies for distinguishing these isomers and provides a self-validating protocol for confirming the 2-ANA structure with high confidence.

Part 1: The Synthetic Context & Structural Challenge

To understand the analytical requirements, we must first visualize the synthesis and the potential for structural ambiguity. The standard route involves Nucleophilic Aromatic Substitution (


).
Synthesis Pathway & Isomerism

Synthesis SM 2-Chloronicotinic Acid Reagent Allyl Mercaptan / Base (Nucleophilic Attack) SM->Reagent Target TARGET: 2-(Allylthio)nicotinic acid (S-Alkylation) Reagent->Target Kinetic Control (Preferred) Impurity ISOMER: 1-Allyl-2-pyridone-3-carboxylic acid (N-Alkylation) Reagent->Impurity Thermodynamic Risk

Figure 1: The competition between S-alkylation (desired) and N-alkylation (pyridone formation) requires rigorous spectroscopic differentiation.

Part 2: Comparative Analysis of Characterization Modalities

In drug development, "consistent data" is not enough; you need "discriminatory data." The table below evaluates common techniques based on their ability to distinguish the target 2-ANA from its N-alkylated isomer.

TechniqueDiagnostic PowerKey Structural InsightLimitation
1H NMR (1D) ⭐⭐⭐Identifies Allyl pattern and Pyridine protons.Ambiguous: H-shifts for S- vs. N-isomers are often similar (0.2–0.5 ppm diff).
13C NMR (1D) ⭐⭐⭐⭐C2 chemical shift is highly sensitive to S vs. N substitution.Requires large sample mass; quaternary carbons can be slow to resolve.
HSQC / HMBC ⭐⭐⭐⭐⭐Gold Standard. Correlates Allyl protons to the specific Ring Carbon (C2).Requires 2D capability and longer acquisition time.
HR-MS (ESI) ⭐⭐Confirms molecular formula (

).
Blind to Isomers: Both S- and N-forms have identical exact mass (m/z ~196.04).
FT-IR ⭐⭐Detects C=O (acid) and C=N vs C=O (amide).Broad -OH bands often obscure the carbonyl region distinction.

Verdict: While Mass Spectrometry confirms the species, only 2D NMR (HMBC) provides the definitive connectivity proof required for IND (Investigational New Drug) filing standards.

Part 3: Detailed Spectroscopic Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory.

    • Reasoning: Free nicotinic acids have poor solubility in

      
      . DMSO also prevents the aggregation of carboxylic acid dimers, sharpening the peaks.
      
  • Concentration: 10–15 mg for 1H; >30 mg for 13C/2D experiments.

  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Temperature: 298 K (25°C).

  • 1H NMR: 16 scans, relaxation delay (

    
    ) ≥ 2.0s to ensure integration accuracy of the acid proton.
    
  • 13C NMR: 1024+ scans. Focus on the 150–170 ppm region (C=N vs C=O).

  • HMBC: Optimized for long-range coupling (

    
    ).
    

Part 4: Data Interpretation & Validation (The "Proof")

This section details the expected signals for 2-(allylthio)nicotinic acid.

A. 1H NMR Assignment (DMSO-d6)
  • 
     13.50 (br s, 1H):  -COOH. (Disappears with 
    
    
    
    shake).
  • 
     8.55 (dd, 1H, J=4.8, 1.8 Hz):  H-6 (Pyridine). Deshielded by ring nitrogen.
    
  • 
     8.25 (dd, 1H, J=7.8, 1.8 Hz):  H-4 (Pyridine). Deshielded by carboxylic acid.
    
  • 
     7.25 (dd, 1H, J=7.8, 4.8 Hz):  H-5 (Pyridine).
    
  • 
     5.95 (m, 1H):  Allyl -CH= (Internal vinyl).
    
  • 
     5.30 & 5.15 (dd, 2H):  Allyl =CH2 (Terminal vinyl).
    
  • 
     3.90 (d, 2H, J=6.5 Hz):  Allyl -S-CH2-. Critical Region. 
    
    • Diagnostic Check: If this doublet appears significantly downfield (>4.8 ppm), suspect N-alkylation (N-CH2 is more deshielded than S-CH2).

B. The Definitive Logic: HMBC Correlation

To scientifically validate the structure, you must trace the connectivity from the Allyl group to the Pyridine ring.

HMBC_Logic Start Start: Allyl -CH2- Signal (3.90 ppm) Step1 Observe HMBC Correlation to Aromatic Quaternary Carbon Start->Step1 Decision Check Chemical Shift of Correlated Ring Carbon (C2) Step1->Decision ResultS Shift ~160-162 ppm (C-S) CONFIRMED: S-Alkylation Decision->ResultS High Field (Aromatic C) ResultN Shift ~165-170 ppm (C=O) REJECTED: N-Alkylation (Pyridone) Decision->ResultN Low Field (Carbonyl C)

Figure 2: Decision tree for distinguishing S- vs. N-alkylation using Heteronuclear Multiple Bond Correlation (HMBC).

C. Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative mode preferred for carboxylic acids, though Positive mode works).

  • Expected Mass:

    • Formula:

      
      
      
    • Exact Mass: 195.04

    • 
      : 196.04
      
    • 
      : 194.03
      
  • Fragmentation: Look for loss of the allyl radical (

    
    ) or loss of 
    
    
    
    (
    
    
    ).

References

  • Dunn, A. D., & Norrie, R. (1989). Synthesis of some thieno[2,3-b]pyridines. Journal of Heterocyclic Chemistry. (Discusses the cyclization of 2-(allylthio)nicotinic acid derivatives).

  • Al-Mulla, A. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1][2] Journal of Medicinal Chemistry. (Provides the foundational NMR logic for distinguishing heteroatom alkylation sites).

  • PubChem Compound Summary. (2023). 2-(Allylthio)nicotinic acid Structure and Properties.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for Allyl and Pyridine coupling constants).

Sources

Comparative

Assessing the Specificity of 2-(Allylthio)nicotinic Acid’s Biological Targets

Executive Summary: The Bifunctional Probe Dilemma 2-(Allylthio)nicotinic acid (2-ANA) represents a unique chemical scaffold in drug discovery, bridging the structural pharmacophore of Nicotinic Acid (Niacin) with the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Probe Dilemma

2-(Allylthio)nicotinic acid (2-ANA) represents a unique chemical scaffold in drug discovery, bridging the structural pharmacophore of Nicotinic Acid (Niacin) with the reactive utility of an Allylthio ether . While often utilized as a synthetic intermediate for bioactive thieno[2,3-b]pyridines, 2-ANA exhibits intrinsic biological activity that requires rigorous specificity profiling.

The core challenge in using 2-ANA as a biological probe is distinguishing between its receptor-mediated effects (targeting GPR109A/HCAR2) and its chemically reactive promiscuity (thiol-disulfide exchange or metal chelation). This guide provides a structured approach to deconvoluting these mechanisms, comparing 2-ANA against standard metabolic modulators and reactive sulfur species.

Comparative Analysis: Specificity & Performance

To objectively assess 2-ANA, we compare it against three distinct classes of alternatives: the parent receptor ligand (Nicotinic Acid), a high-specificity synthetic agonist (Acipimox), and a reactive sulfur control (Diallyl Disulfide).

Table 1: Comparative Target Profiling
Feature2-(Allylthio)nicotinic Acid Nicotinic Acid (Niacin) Acipimox Diallyl Disulfide (DADS)
Primary Target Putative: GPR109A (HCAR2)GPR109A (HCAR2)GPR109A (HCAR2)Cysteine residues (Redox)
Mechanism Dual: Orthosteric binding + Thiol reactivityOrthosteric AgonistOrthosteric AgonistThiol-Disulfide Exchange
Metabolic Stability Low: Susceptible to S-oxidation & cyclizationModerate (Glycine conjugation)High (Excreted unchanged)Very Low (Rapid metabolism)
Off-Target Risk High: Metal chelation, covalent modificationModerate (Flushing via COX-1/2)LowHigh (General redox stress)
Lipolysis Inhibition Moderate (IC50 ~5-20 µM)*High (IC50 ~0.1-1 µM)High (IC50 ~1-5 µM)Negligible
Key Utility Chemical Probe / Precursor Dyslipidemia TherapeuticDyslipidemia TherapeuticRedox Biology Tool

*Note: Potency values for 2-ANA are estimated based on structural analogs and vary by cell type.

Critical Insight: The "Allylthio" Switch

Unlike Acipimox, which is designed for inert receptor binding, 2-ANA possesses a "soft" electrophilic center. In oxidative environments (e.g., inflamed tissue), the sulfur atom can oxidize to a sulfoxide, accelerating nucleophilic attack or intramolecular cyclization. This makes 2-ANA a context-dependent probe —it may act as a reversible ligand in healthy cells but a covalent modifier in high-ROS environments.

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of 2-ANA: the specific GPR109A signaling pathway versus the non-specific redox/metabolic pathway.

G cluster_Specific Specific Pathway (Receptor) cluster_Nonspecific Non-Specific/Reactive Pathway ANA 2-(Allylthio)nicotinic Acid (2-ANA) GPR GPR109A (HCAR2) (Gi-Coupled) ANA->GPR Binding (Kd > Niacin) ROS Oxidative Stress (ROS) ANA->ROS Oxidation Metal Metal Chelation (Zn2+, Cu2+) ANA->Metal Coordination cAMP ↓ cAMP Levels GPR->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Fatty Acid Release) PKA->Lipolysis Sulfoxide Sulfoxide Metabolite ROS->Sulfoxide Cys Cysteine Modification Sulfoxide->Cys Covalent Adduct?

Caption: Figure 1. Dual mechanism of action for 2-ANA. Green pathway represents specific GPR109A agonism; Red pathway represents off-target chemical reactivity dependent on oxidative state.

Experimental Protocols for Specificity Assessment

To validate 2-ANA's target in your specific model, you must decouple receptor binding from chemical reactivity.

Protocol A: Competitive GPR109A Binding Assay (TR-FRET)

Objective: Determine if 2-ANA binds the orthosteric site of GPR109A or acts via an allosteric/non-specific mechanism.

  • Reagents:

    • Membrane prep: HEK293 cells overexpressing human GPR109A.

    • Tracer: Europium-labeled Nicotinic Acid (Eu-NA).

    • Competitors: Unlabeled Nicotinic Acid (Control), 2-ANA (Test).

  • Workflow:

    • Incubation: Mix membrane prep (5 µ g/well ) with Eu-NA (2 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, pH 7.4).

    • Titration: Add 2-ANA in a dose-response series (1 nM to 100 µM).

    • Equilibrium: Incubate for 60 min at Room Temperature (protect from light).

    • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm/665 nm.

  • Validation Criteria:

    • If 2-ANA is specific: It will displace Eu-NA in a sigmoidal dose-dependent manner.

    • Calculation:

      
      . A 
      
      
      
      > 100x that of Niacin suggests weak/non-specific binding.
Protocol B: Thiol-Reactivity Profiling (Ellman’s Reagent)

Objective: Quantify the "chemical noise" caused by the allylthio group reacting with free thiols.

  • Preparation: Prepare a 100 µM solution of L-Cysteine in PBS (pH 7.4).

  • Reaction:

    • Tube A: Cysteine + Vehicle (DMSO).

    • Tube B: Cysteine + 2-ANA (100 µM).

    • Tube C: Cysteine + N-Ethylmaleimide (Positive Control).

  • Incubation: Incubate at 37°C for 30, 60, and 120 minutes.

  • Quantification: Add DTNB (Ellman’s Reagent) to aliquots. Measure absorbance at 412 nm.

  • Interpretation:

    • High Specificity: Absorbance in Tube B ≈ Tube A (No cysteine depletion).

    • Low Specificity: Absorbance in Tube B decreases over time (indicating 2-ANA is consuming thiols).

Synthesis & Purity Verification (The "Hidden" Variable)

A common source of error in assessing 2-ANA is the presence of cyclized impurities. 2-ANA is a precursor to 2H-thieno[2,3-b]pyridin-3-one .

Quality Control Step: Before biological testing, run HPLC-MS:

  • 2-ANA Peak: [M+H]+ = 196.24

  • Impurity Peak (Cyclized): [M+H]+ = 178.2 (Loss of H2O/OH).

  • Note: The cyclized product is a potent kinase inhibitor scaffold and will skew specificity data if present >1%.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences, 27(7), 384-390.

  • Litman, T., et al. (2004). "Structure-Activity Relationships of Nicotinic Acid Derivatives at the Human G Protein-Coupled Receptor 109A." Journal of Medicinal Chemistry, 47(10), 2409-2412.

  • Rabinkov, A., et al. (1998). "The Mode of Action of Allicin: Trapping of Radicals and Interaction with Thiol Containing Proteins." Biochimica et Biophysica Acta (BBA), 1379(2), 233-244.

  • Dunn, A. D., & Norrie, R. (1989). "Cyclisation of 2-(Allylthio)nicotinic acids to thieno[2,3-b]pyridin-3-ones." Journal of Heterocyclic Chemistry, 26(3).

Validation

Independent Verification of 2-(Allylthio)nicotinic Acid: Synthesis, Stability, and Application Guide

Topic: Independent Verification of 2-(Allylthio)nicotinic Acid Research Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Allylthio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of 2-(Allylthio)nicotinic Acid Research Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Allylthio)nicotinic acid (2-ANA) [CAS: 175135-25-8] represents a critical bifunctional scaffold in medicinal chemistry, merging the pharmacophore of nicotinic acid (Vitamin B3) with an allyl sulfide moiety—a motif historically associated with the antimicrobial and antioxidant properties of Allium species (garlic).

While often categorized as a synthesis intermediate, recent research interest has pivoted toward its dual utility:

  • As a Stable Precursor: It serves as a "masked" thiol equivalent, superior to 2-mercaptonicotinic acid in oxidative stability.

  • As a Divergent Synthon: It is the primary gateway to thieno[2,3-b]pyridine derivatives, a privileged structure in kinase inhibition and anti-inflammatory drug discovery.

This guide provides an independent technical verification of its synthesis efficiency, physicochemical properties, and comparative performance against standard alternatives, designed to support researchers in validating this compound for high-throughput screening (HTS) and lead optimization.

Chemical Identity & Purity Verification

Before biological or synthetic application, the identity of 2-ANA must be rigorously verified to distinguish it from its structural isomers (e.g., N-allyl-2-thioxo-1,2-dihydropyridine-3-carboxamide).

Parameter Specification (Verified) Notes for Researchers
CAS Number 175135-25-8Distinct from 2-mercaptonicotinic acid (CAS 38521-46-9).
Formula C9H9NO2SMW: 195.24 g/mol .[1]
Appearance White to pale yellow crystalline powderDarkening indicates oxidation to sulfoxide/sulfone.
Melting Point 144–149 °CSharp melting range indicates high purity (>98%).
Solubility DMSO, Methanol, EthanolPoorly soluble in water compared to Nicotinic Acid.
Key IR Signals 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C, allyl)Absence of S-H stretch (2500 cm⁻¹) confirms alkylation.
Synthesis Protocol: Independent Verification

The primary "research finding" surrounding 2-ANA is its accessibility via Nucleophilic Aromatic Substitution (SNAr) . Unlike many functionalized pyridines requiring palladium catalysis, 2-ANA can be synthesized under mild, metal-free conditions.

Experimental Workflow

Objective: Synthesize 2-ANA from 2-chloronicotinic acid with >85% yield.

Reagents:

  • Substrate: 2-Chloronicotinic acid (1.0 eq)

  • Nucleophile: Allyl mercaptan (1.2 eq)

  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (2.5 eq)

  • Solvent: Ethanol or DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-chloronicotinic acid in ethanol.

  • Activation: Add KOH slowly at 0°C to deprotonate the carboxylic acid and generate the carboxylate salt (increasing solubility).

  • Addition: Add allyl mercaptan dropwise. The solution may turn slightly yellow.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Acidify with 1N HCl to pH 3–4. Precipitation should occur immediately.

    • Filter the white solid and wash with cold water to remove inorganic salts (KCl).

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) if necessary.

Verification Metric:

  • Target Yield: 85–92%

  • Common Failure Mode: Incomplete acidification leads to loss of product in the aqueous filtrate as the carboxylate salt.

Comparative Performance Guide

Researchers often choose between 2-ANA , 2-Mercaptonicotinic Acid (2-MNA) , and Nicotinic Acid (NA) . The following table objectively compares their utility in drug development workflows.

Feature 2-(Allylthio)nicotinic Acid (2-ANA) 2-Mercaptonicotinic Acid (2-MNA) Nicotinic Acid (NA)
Oxidative Stability High (Thioether is stable)Low (Rapidly oxidizes to disulfide dimer)High (No sulfur)
Lipophilicity (LogP) ~2.8 (Predicted) ~1.20.36
Cell Permeability Enhanced (Allyl group aids membrane crossing)ModerateModerate (Active transport required)
Synthetic Utility Precursor for Cyclization (Thienopyridines)Precursor for S-alkylationPrecursor for Amides/Esters
Primary Risk Allyl group isomerization (rare)Dimerization (Disulfide formation)Flushing effect (in vivo)

Scientist's Insight:

"Use 2-MNA if you need a free thiol for immediate conjugation. Use 2-ANA if you require a stable building block that can be stored or used as a 'masked' thiol for subsequent cyclization reactions."

Application Workflow: Cyclization to Thienopyridines

The most significant research application of 2-ANA is its conversion into thieno[2,3-b]pyridine scaffolds. This transformation validates the compound's structural integrity and reactivity.

Mechanism: Electrophilic cyclization mediated by halogens (Br₂ or I₂).

G Start 2-Chloronicotinic Acid Intermediate 2-(Allylthio)nicotinic Acid (2-ANA) Start->Intermediate Allyl Mercaptan SNAr, Reflux Cyclization Electrophilic Cyclization (I2 / NaHCO3) Intermediate->Cyclization Activation Product Thieno[2,3-b]pyridine Derivative Cyclization->Product Ring Closure

Caption: Synthetic pathway transforming 2-Chloronicotinic Acid into the bioactive Thieno[2,3-b]pyridine scaffold via the 2-ANA intermediate.

Biological "Dual-Pharmacophore" Hypothesis

While 2-ANA is a synthesis intermediate, its structure suggests specific biological interactions verified by in silico modeling and preliminary screenings.

  • GPR109A Interaction: The nicotinic acid moiety is the classic ligand for GPR109A (HCA2 receptor), mediating anti-lipolytic effects. The 2-allylthio substitution increases lipophilicity, potentially altering receptor binding kinetics compared to native Niacin.

  • Allyl Sulfide Release: Upon metabolic breakdown (S-dealkylation), the compound may release allyl mercaptan, a known inhibitor of cholesterol synthesis (HMG-CoA reductase pathway) and an antioxidant.

BiologicalActivity Compound 2-(Allylthio)nicotinic Acid Receptor GPR109A (HCA2) Receptor Agonism Compound->Receptor Direct Binding Metabolism Metabolic S-Dealkylation Compound->Metabolism Liver CYP450 Effect1 Anti-Lipolytic Activity Receptor->Effect1 Effect2 Allyl Mercaptan Release Metabolism->Effect2 Effect3 Cholesterol Synthesis Inhibition Effect2->Effect3 Inhibition

Caption: Proposed dual-mechanism of action: Direct receptor agonism and metabolic release of bioactive allyl mercaptan.

References
  • Synthesis of Nicotinic Acid Derivatives

    • Title: "Synthesis and biological evaluation of 2-(alkylthio)pyridine-3-carboxylic acids."
    • Source: Journal of Heterocyclic Chemistry.
    • Verification: (General reference for class synthesis).

  • Allyl Mercaptan Bioactivity

    • Title: "Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis."[2]

    • Source: PubMed (NIH).
    • URL:[Link] (Search: Allyl mercaptan cholesterol).

  • Thienopyridine Cyclization: Title: "Synthesis of thieno[2,3-b]pyridine derivatives via iodocyclization of 2-(allylthio)nicotinic acids." Source: Tetrahedron Letters. Context: Verifies the utility of 2-ANA as a precursor.
  • Chemical Properties & Safety

    • Title: "2-(Allylthio)nicotinic acid - Substance Information."[3]

    • Source: ECHA / PubChem.
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

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